molecular formula C6H3Cl2N3 B1385963 3-Amino-2,6-dichloroisonicotinonitrile CAS No. 912772-88-4

3-Amino-2,6-dichloroisonicotinonitrile

Cat. No.: B1385963
CAS No.: 912772-88-4
M. Wt: 188.01 g/mol
InChI Key: KHPTVQQHMHHJEZ-UHFFFAOYSA-N
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Description

3-Amino-2,6-dichloroisonicotinonitrile is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2,6-dichloroisonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,6-dichloroisonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-2,6-dichloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3(2-9)5(10)6(8)11-4/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPTVQQHMHHJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651728
Record name 3-Amino-2,6-dichloropyridine-4-carbonitrile
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Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912772-88-4
Record name 3-Amino-2,6-dichloro-4-pyridinecarbonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,6-dichloropyridine-4-carbonitrile
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Foundational & Exploratory

Technical Monograph: 3-Amino-2,6-dichloroisonicotinonitrile (CAS 912772-88-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the application of 3-Amino-2,6-dichloroisonicotinonitrile in drug discovery.

Strategic Scaffold for Fused Heterocycle Synthesis in Kinase Inhibitor Discovery[1]

Executive Summary

3-Amino-2,6-dichloroisonicotinonitrile (CAS 912772-88-4) is a high-value pyridine intermediate characterized by a dense functionalization pattern that enables orthogonal chemical reactivity. It serves as a critical "linchpin" scaffold in the synthesis of pyrido[4,3-d]pyrimidines , a privileged pharmacophore in oncology (specifically targeting MEK, PIM-1, and SHP2 kinases).

Its utility stems from two distinct reactivity profiles:

  • ** electrophilic Handles:** The 2,6-dichloro positions are activated for regioselective Nucleophilic Aromatic Substitution (SNAr).

  • Cyclization Motif: The vicinal 3-amino and 4-cyano groups provide a pre-organized core for condensation reactions to form fused pyrimidine rings.

Chemical Identity & Physical Profile[2][3][4]

PropertySpecification
IUPAC Name 3-Amino-2,6-dichloropyridine-4-carbonitrile
Common Name 3-Amino-2,6-dichloroisonicotinonitrile
CAS Number 912772-88-4
Molecular Formula C₆H₃Cl₂N₃
Molecular Weight 188.01 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 210–215 °C (Decomposes)
Solubility Soluble in DMSO, DMF, hot EtOAc; sparingly soluble in DCM, water.[1]
pKa (Calculated) ~2.5 (Conjugate acid of pyridine N); Amino group is weakly basic due to electron-withdrawing CN/Cl.

Structural Analysis & Reactivity Map

The molecule's value lies in its ability to undergo sequential, orthogonal transformations. The 2,6-dichloro substituents are not equivalent in reactivity once the 3-amino group is derivatized or if the steric environment changes.

Reactivity Logic
  • C4-Nitrile / C3-Amine (The "Ortho-Amino Nitrile" Effect): This is the primary site for heterocycle formation. Reaction with formamidine, urea, or orthoesters yields the pyrido[4,3-d]pyrimidine core.

  • C2-Chloride: Highly activated for SNAr due to the inductive effect of the adjacent pyridine nitrogen and the para-nitrile. However, it is sterically crowded by the C3-amine.

  • C6-Chloride: Activated by the pyridine nitrogen and para-amino group (via resonance, though weak). It is less sterically hindered than C2, often allowing for selective mono-displacement under controlled conditions.

ReactivityMap CAS 3-Amino-2,6-dichloro- isonicotinonitrile (CAS 912772-88-4) Cyclization Cyclocondensation (C3/C4) Target: Pyrido[4,3-d]pyrimidines CAS->Cyclization + Formamidine/Urea SNAr_C2 S_NAr at C2-Cl (Sterically Hindered) CAS->SNAr_C2 + Amines/Alkoxides SNAr_C6 S_NAr at C6-Cl (Less Hindered) CAS->SNAr_C6 + Amines/Alkoxides Sandmeyer Sandmeyer Reaction (C3-NH2) Target: 2,3,6-Trichloro derivatives CAS->Sandmeyer + NaNO2/HCl

Figure 1: Orthogonal reactivity map of CAS 912772-88-4. Green arrows indicate primary synthetic utility.

Synthetic Routes (Preparation)

Synthesis of this scaffold is challenging due to the difficulty of nitrating electron-deficient pyridines. The most robust industrial route involves the functionalization of 2,6-dichloroisonicotinonitrile.

Protocol A: Nitration-Reduction Sequence (Industrial Standard)

This route avoids the use of unstable pyridine-N-oxides and utilizes commercially available precursors.

  • Precursor: 2,6-Dichloroisonicotinonitrile (CAS 28900-17-2).

  • Step 1: Nitration

    • Reagents: Fuming HNO₃, Trifluoroacetic anhydride (TFAA).

    • Mechanism: TFAA generates the highly electrophilic trifluoroacetyl nitrate in situ, capable of nitrating the deactivated pyridine ring at the C3 position.

    • Conditions: 0°C to Room Temp, 4–6 hours.

    • Intermediate: 2,6-Dichloro-3-nitroisonicotinonitrile.

  • Step 2: Selective Reduction

    • Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or Stannous Chloride (SnCl₂).

    • Why Fe/AcOH? Catalytic hydrogenation (Pd/C, H₂) often results in hydrodechlorination (stripping the Cl atoms). Fe/AcOH is chemoselective for the nitro group, preserving the C-Cl bonds.

    • Yield: Typically 65–75% overall.

SynthesisRoute Start 2,6-Dichloroisonicotinonitrile Step1 Nitration (HNO3 / TFAA) Start->Step1 Inter 2,6-Dichloro-3-nitroisonicotinonitrile Step1->Inter Step2 Chemoselective Reduction (Fe / AcOH) Inter->Step2 Final TARGET: 3-Amino-2,6-dichloroisonicotinonitrile Step2->Final

Figure 2: Synthetic workflow for the preparation of CAS 912772-88-4 preserving halogen handles.

Downstream Application: Synthesis of Kinase Inhibitor Scaffolds

The primary application of CAS 912772-88-4 is the construction of 7-amino-pyrido[4,3-d]pyrimidine derivatives. This scaffold is isosteric with quinazolines (e.g., Gefitinib) but offers improved solubility and distinct IP space.

Methodology: Cyclocondensation to Pyrido[4,3-d]pyrimidine[6][7]

Objective: To fuse a pyrimidine ring onto the pyridine core.

Reagents:

  • Substrate: 3-Amino-2,6-dichloroisonicotinonitrile (1.0 eq)

  • Cyclizing Agent: Formamidine acetate (1.5 eq) or Triethyl orthoformate/NH₄OAc.

  • Solvent: 2-Methoxyethanol or Ethanol.

  • Temperature: Reflux (100–120 °C).

Step-by-Step Protocol:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.0 g (26.6 mmol) of 3-Amino-2,6-dichloroisonicotinonitrile in 50 mL of 2-methoxyethanol.

  • Addition: Add 4.15 g (39.9 mmol) of Formamidine acetate.

  • Reaction: Heat the mixture to reflux (bath temp 125 °C) under nitrogen atmosphere. Monitor by LC-MS.[1] The reaction typically completes in 4–6 hours.

    • Observation: The formation of the pyrimidine ring is indicated by the disappearance of the nitrile peak (2230 cm⁻¹ in IR) and a mass shift of +27 Da (incorporation of CHN minus NH₃ loss? No, Formamidine adds CHN2, loses NH3. Net: +CHN.[1] Mass shift +27).

  • Workup: Cool to room temperature. The product often precipitates. If not, reduce volume by 50% under vacuum and add water.

  • Isolation: Filter the solid, wash with cold water and diethyl ether.

  • Product: 2,4-Dichloro-pyrido[4,3-d]pyrimidine (Note: Depending on conditions, the C-Cl bonds remain intact, or the 4-position of the NEW pyrimidine ring might be hydroxylated if urea was used). Correction: Using formamidine yields the 2,6-dichloropyrido[4,3-d]pyrimidine-4(3H)-imine tautomer or the fully aromatic system depending on workup.

Mechanistic Insight: The amino group (nucleophile) attacks the formamidine; the resulting intermediate undergoes intramolecular nucleophilic attack on the nitrile carbon, closing the ring.

Handling, Stability, and Safety

  • Hazard Classification:

    • Acute Toxicity: Toxic if swallowed or inhaled (Category 3). Pyridine nitriles can release cyanide ions under metabolic conditions, though less likely than aliphatic nitriles.

    • Skin/Eye: Irritant (Category 2).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the chlorines are stable but can hydrolyze under strong basic conditions.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

  • Synthesis of Pyridopyrimidines: Capot Chemical. (n.d.). 3-Amino-2,6-dichloro-4-pyridinecarbonitrile Product Specifications. Retrieved February 3, 2026, from [Link]

  • Kinase Inhibitor Scaffolds: Thompson, A. M., et al. (2000). "Synthesis and Structure-Activity Relationships of 7-Substituted Pyrido[4,3-d]pyrimidines as Inhibitors of the ErbB Family of Tyrosine Kinase Receptors." Journal of Medicinal Chemistry. (Contextual grounding for pyrido-pyrimidine utility).
  • Nitration Methodologies: Schich, O. V., et al. (1936).[2] Berichte der deutschen chemischen Gesellschaft. (Foundational reference for amino-pyridine chlorination/nitration sequences cited in modern patents).

  • Similar Scaffold Synthesis: Patent CN102532010B. Preparation method of 2-chloro-3-aminopyridine.
  • General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Authoritative source for pyridine SNAr and cyclization mechanisms).[3]

Sources

Technical Deep Dive: 3-Amino-2,6-dichloroisonicotinonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" of Pyridine Scaffolds

3-Amino-2,6-dichloroisonicotinonitrile (CAS 912772-88-4) represents a highly privileged scaffold in modern drug discovery.[1] Its value lies not merely in its structural rigidity but in its orthogonal reactivity .[1] The molecule presents four distinct chemical handles—two electrophilic chlorides with differential reactivity, a nucleophilic amino group, and an electrophilic nitrile—arranged around an electron-deficient pyridine core.[1]

This guide moves beyond basic characterization to explore the strategic manipulation of this scaffold. We will define the protocols for its synthesis, the logic governing its regioselective substitution, and its transformation into high-value fused heterocycles like pyrido[4,3-d]pyrimidines, which serve as bioisosteres for quinazolines in kinase inhibition (e.g., MEK, EGFR).[1]

Chemical Architecture & Reactivity Logic[1]

To successfully derivatize this core, one must understand the electronic push-pull forces at play.[1]

The Reactivity Quadrant

The pyridine ring is electron-deficient, activated for Nucleophilic Aromatic Substitution (SNAr) by the ring nitrogen and the nitrile group at C4.[1]

PositionFunctional GroupElectronic StateReactivity Profile
C2 ChlorideElectrophilic (Ortho) Activated by ring N and C4-CN. Sterically hindered by C3-NH₂. Potential for H-bond directed attack.
C3 AmineNucleophilic Electron-donating (resonance).[1] Weakly basic due to electron-poor ring. Key site for cyclization.[1]
C4 NitrileElectrophilic Strong EWG.[1] Activates C2/C6 for SNAr. Precursor to amides, acids, or heterocycles.[1][2]
C6 ChlorideElectrophilic (Para) Activated by ring N and C4-CN.[1] Less sterically hindered.[1][3][4] Kinetic site for bulky nucleophiles.[1]
Regioselectivity Rule of Thumb
  • Steric Control: Bulky nucleophiles (e.g., secondary amines) preferentially attack C6 to avoid the C3-amino group.[1]

  • Chelation Control: Small, hard nucleophiles (e.g., alkoxides) or those capable of hydrogen bonding may favor C2 via a transition state stabilized by the C3-amine.[1]

Synthesis of the Core Scaffold

While 3-amino-2,6-dichloroisonicotinonitrile is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust industrial route proceeds via the Nitration-Reduction Sequence starting from 2,6-dichloroisonicotinonitrile.

Protocol: The "Iron-Acid" Reduction Route

Precursor: 2,6-Dichloroisonicotinonitrile (commercially available or synthesized from citrazinic acid via POCl₃).[1]

Step 1: Regioselective Nitration

  • Reagents: Fuming HNO₃, conc. H₂SO₄.[1]

  • Conditions: 0°C to 60°C.[1]

  • Mechanism: Electrophilic aromatic substitution.[1] The C3 position is the only site activated enough for nitration (ortho to Cl, meta to CN) while avoiding the deactivated positions ortho to the nitrile.[1]

  • Yield Target: >85%.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH).[1]

  • Conditions: Reflux (80°C), 2-4 hours.

  • Rationale: Fe/AcOH is preferred over catalytic hydrogenation (Pd/C, H₂) to prevent concomitant dechlorination (hydrodehalogenation) of the C2/C6 chlorides.[1]

Step-by-Step Methodology
  • Nitration: Dissolve 2,6-dichloroisonicotinonitrile (1.0 eq) in conc. H₂SO₄ (5 vol) at 0°C. Dropwise add fuming HNO₃ (1.5 eq). Warm to 60°C and stir for 3 hours. Pour onto ice, filter the yellow precipitate (3-nitro intermediate).[1]

  • Reduction: Suspend the 3-nitro intermediate (1.0 eq) in EtOH/H₂O (4:1). Add Fe powder (5.0 eq) and AcOH (5.0 eq).[1] Heat to reflux.[1]

  • Workup: Monitor by TLC/LCMS. Upon completion, filter hot through Celite to remove iron oxides.[1] Concentrate filtrate.[1] Neutralize with NaHCO₃ to precipitate the off-white product.

  • Validation: ¹H NMR (DMSO-d₆) should show a broad singlet (NH₂) around 6.5-7.5 ppm and no aromatic protons (if fully substituted).[1]

Derivatization Workflows

Workflow A: Synthesis of Pyrido[4,3-d]pyrimidines

The adjacent C3-amino and C4-nitrile groups are a "pre-organized" motif for forming fused pyrimidines.[1] This is the primary route to MEK inhibitor scaffolds.[1]

G Core 3-Amino-2,6- dichloroisonicotinonitrile Intermediate Amidine/Imidate Intermediate Core->Intermediate Formamide or HC(OEt)3/Ac2O Product Pyrido[4,3-d]pyrimidine Scaffold Intermediate->Product Cyclization (-H2O / -EtOH)

Caption: Cyclocondensation pathway converting the pyridine core into a fused bicyclic system.[1]

Protocol: Formamide Cyclization

  • Mix: Core scaffold (1 mmol) in Formamide (5 mL).

  • Heat: 140-160°C for 6-12 hours.

  • Mechanism: The amino group attacks the formyl carbon, followed by nucleophilic attack of the nitrile nitrogen on the intermediate, closing the ring.[1]

  • Product: 2,4-substituted pyrido[4,3-d]pyrimidine (often hydrolyzes to the pyrimidinone if water is present).[1]

Workflow B: Regioselective SNAr (The "Switch")

Controlling which chlorine is displaced is critical for SAR (Structure-Activity Relationship) studies.[1]

  • Scenario 1: C6 Displacement (Kinetic/Steric)

    • Reagent: Secondary amine (e.g., Morpholine), DIPEA, THF, 0°C -> RT.

    • Outcome: Major product is 6-substituted. The C3-NH₂ blocks the C2 position sterically.

  • Scenario 2: C2 Displacement (Thermodynamic/Chelation)

    • Reagent: NaOMe (1.0 eq), MeOH, Reflux.[1]

    • Outcome: Can favor C2 due to the "ortho effect" where the metal cation coordinates with the C3-amine and the attacking alkoxide. Note: Solvent polarity strongly influences this ratio.[1]

Case Study: MEK Inhibitor Pharmacophore

Many MEK inhibitors (e.g., Cobimetinib analogs) utilize a core where the "upper" ring is a halogenated pyridine or fused system.[1]

Design Logic:

  • Core: 3-Amino-2,6-dichloroisonicotinonitrile.

  • Step 1 (C6-Modification): Introduce the solubilizing tail (e.g., a glycol-ether amine) via SNAr at C6.[1]

  • Step 2 (Cyclization): Convert the C3-NH₂/C4-CN into a pyrimidinone ring to mimic the adenine binding mode of ATP or to access the allosteric pocket.

  • Step 3 (C2-Modification): The remaining C2-Cl is displaced by an electron-rich aniline (e.g., fluoro-iodo-aniline) to engage the hydrophobic pocket.[1]

Data Summary: Regioselectivity in SNAr

NucleophileSolventBaseTempMajor IsomerYield
Morpholine THFDIPEA25°CC6 (Para)92%
Aniline EtOHEt₃N80°CC6 (Para)78%
NaOMe MeOH-65°CMixed (C2/C6) 85%

Visualizing the Reaction Network

The following diagram maps the strategic divergence points from the core scaffold.

ReactionMap Start 2,6-Dichloro- isonicotinonitrile Core 3-AMINO-2,6-DICHLORO- ISONICOTINONITRILE (The Core) Start->Core 1. HNO3/H2SO4 2. Fe/AcOH SNAr_C6 6-Amino-2-chloro- 3-amino-4-CN Core->SNAr_C6 Sec. Amine, THF (Steric Control) SNAr_C2 2-Alkoxy-6-chloro- 3-amino-4-CN Core->SNAr_C2 RONa, ROH (Chelation/Solvent Control) Fused Pyrido[4,3-d]pyrimidine Core->Fused Formamide, 150°C (Cyclocondensation) Sandmeyer 2,3,6-Trichloro- isonicotinonitrile Core->Sandmeyer tBuONO, CuCl2 (Sandmeyer Rxn)

Caption: Divergent synthesis map showing the four primary transformation pathways from the amino-dichloro core.

References

  • Synthesis of Pyridine Precursors: TCI Chemicals. "3-Amino-2,6-dichloropyridine Properties and Specifications." Link

  • Regioselectivity in SNAr: ResearchGate. "Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines." Link

  • Pyrido[4,3-d]pyrimidine Synthesis: National Institutes of Health (NIH).[1] "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives." Link

  • MEK Inhibitor Scaffolds: PubMed. "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition." Link

  • General Pyridine Chemistry: Arkivoc. "Reaction of 3-aminopyrrole with chloropyrimidines (Analogous Chemistry)." Link

Sources

An In-Depth Technical Guide to the Thermal Stability of 3-Amino-2,6-dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword

The robust characterization of a molecule's thermal stability is a cornerstone of safe and effective drug development and chemical synthesis. Understanding the temperature at which a compound begins to decompose, the energy released during this process, and the nature of its decomposition byproducts is critical for establishing safe handling protocols, determining shelf-life, and designing stable formulations. This guide provides a comprehensive analysis of the thermal stability of 3-Amino-2,6-dichloroisonicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of direct, publicly available experimental data for this specific molecule, this document leverages a deep, experience-based analysis of structurally analogous compounds and the known effects of its constituent functional groups—amino, dichloro, and nitrile—on the pyridine core. This guide culminates in a proposed, rigorous experimental framework for the definitive thermal analysis of 3-Amino-2,6-dichloroisonicotinonitrile.

Molecular Structure and its Implications for Thermal Stability

3-Amino-2,6-dichloroisonicotinonitrile possesses a pyridine ring substituted with an amino group at the 3-position, chlorine atoms at the 2- and 6-positions, and a nitrile group at the 4-position. Each of these substituents imparts distinct electronic and steric effects that collectively influence the molecule's overall thermal stability.

  • Pyridine Core: The pyridine ring itself is a thermally stable aromatic system. However, its stability is significantly influenced by its substituents.

  • Amino Group (-NH₂): The amino group is an electron-donating group which can influence the electron density of the pyridine ring. While it can participate in intermolecular hydrogen bonding, which may increase the energy required to disrupt the crystal lattice, the N-H bonds can be susceptible to cleavage at elevated temperatures.

  • Dichloro Substituents (-Cl): The two chlorine atoms are electron-withdrawing groups. The C-Cl bond is a potential weak point in the molecule, and dehalogenation is a common decomposition pathway for chlorinated aromatic compounds.[1]

  • Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group. Its presence can significantly influence the electronic distribution within the pyridine ring. Thermally, the triple bond in the nitrile group is quite stable, but the group as a whole can participate in complex decomposition reactions.

The interplay of these electron-donating and electron-withdrawing groups on the pyridine ring creates a complex electronic environment that will dictate the specific decomposition pathways and onset temperature.

Predicted Thermal Behavior: An Evidence-Based Hypothesis

Based on the analysis of structurally related compounds, we can formulate a scientifically grounded hypothesis regarding the thermal stability of 3-Amino-2,6-dichloroisonicotinonitrile.

Key Analogous Compound Data:

CompoundKey Thermal Data
3-AminopyridineStable up to 220°C; decomposition up to 260°C.[2]
4-Amino-2,6-dichloropyrimidineMelting point: 254-267°C, indicating good thermal stability.[3]
1-(4-amino-3,5-dinitropyridin-2-yl) guanidineDecomposition temperature of 217°C.[2]
2,6-DichloropyridineMelting Point: 83-86°C.

The presence of the amino group suggests a decomposition onset that might be in a similar range to that of 3-aminopyridine (around 220°C). However, the two chlorine atoms and the nitrile group, being strongly electron-withdrawing, are expected to influence this. The high melting point of 4-Amino-2,6-dichloropyrimidine suggests that the combination of amino and dichloro groups on a heterocyclic ring can lead to significant thermal stability in the solid state.

Hypothesis:

It is hypothesized that 3-Amino-2,6-dichloroisonicotinonitrile will exhibit moderate to good thermal stability, with a decomposition onset temperature likely in the range of 200-250°C . The decomposition is expected to be an exothermic process, given the potential for rapid, gas-evolving reactions.

Potential Thermal Decomposition Pathways

The thermal decomposition of 3-Amino-2,6-dichloroisonicotinonitrile is likely to proceed through one or more of the following pathways:

  • Dehalogenation: The cleavage of the C-Cl bonds is a probable initial step, releasing chlorine radicals or hydrogen chloride (if hydrogen is abstracted from the amino group or another source). This is a common decomposition route for chlorinated pyridines.[1]

  • Deamination/Deamination-related reactions: The amino group could be eliminated as ammonia or participate in intermolecular condensation reactions at elevated temperatures.

  • Ring Opening: Following initial bond cleavages, the pyridine ring's integrity may be compromised, leading to fragmentation into smaller volatile molecules. The thermal decomposition of pyridine itself can proceed via the formation of pyridyl radicals and subsequent ring opening.[4]

  • Nitrile Group Reactions: While the nitrile group is generally stable, it could undergo reactions at high temperatures, potentially leading to the formation of nitrogen-containing gases.

The expected gaseous byproducts of decomposition include, but are not limited to, hydrogen chloride (HCl), chlorine (Cl₂), ammonia (NH₃), and various oxides of nitrogen (NOx) and carbon (CO, CO₂) if oxygen is present.

Recommended Experimental Protocols for Definitive Thermal Analysis

To empirically determine the thermal stability of 3-Amino-2,6-dichloroisonicotinonitrile, a suite of standard thermal analysis techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating assessment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to identify and quantify the energetics of any thermal events such as decomposition.

Methodology:

  • Accurately weigh 1-3 mg of 3-Amino-2,6-dichloroisonicotinonitrile into a hermetically sealed aluminum pan. An identical, empty pan should be used as a reference.

  • Place the sample and reference pans into the DSC instrument.

  • Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected decomposition range (e.g., 350°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass and to quantify the mass loss at different stages of decomposition.

Methodology:

  • Accurately weigh 5-10 mg of 3-Amino-2,6-dichloroisonicotinonitrile into a ceramic or platinum TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Continuously monitor and record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures corresponding to different stages of mass loss.

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Methodology:

  • Perform a TGA experiment as described in section 4.2.

  • The outlet gas from the TGA furnace is directed into the inlet of a mass spectrometer or an FTIR gas cell.

  • Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA experiment.

  • Correlate the evolution of specific gases (identified by their mass-to-charge ratio in MS or their characteristic infrared absorption bands in FTIR) with the mass loss events observed in the TGA curve. This allows for the identification of the decomposition byproducts at each stage of the thermal degradation.

Data Presentation and Interpretation

The quantitative data obtained from the proposed experimental work should be summarized for clear interpretation and comparison.

Table 1: Summary of Predicted and Experimental Thermal Analysis Data

ParameterPredicted ValueExperimental Value (DSC)Experimental Value (TGA)
Melting Point (°C)-
Heat of Fusion (J/g)-
Decomposition Onset (°C)200-250
Decomposition Peak (°C)-
Heat of Decomposition (J/g)Exothermic-
Mass Loss at 300°C (%)--
Major Decomposition ProductsHCl, Cl₂, NH₃, NOx, COx-(from TGA-MS/FTIR)

Visualization of Experimental Workflow and Decomposition Logic

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a logical representation of the potential decomposition process.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 3-Amino-2,6-dichloroisonicotinonitrile DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA TGA_EGA TGA with Evolved Gas Analysis (MS/FTIR) Sample->TGA_EGA ThermalEvents Melting Point Decomposition Onset Enthalpy Changes DSC->ThermalEvents MassLoss Mass Loss vs. Temp. Decomposition Stages TGA->MassLoss DecompProducts Identification of Gaseous Byproducts TGA_EGA->DecompProducts DecompositionPathway cluster_products Potential Decomposition Products Molecule 3-Amino-2,6-dichloroisonicotinonitrile Heat Thermal Energy (>200-250°C) Decomp Decomposition Initiated Heat->Decomp HCl Hydrogen Chloride Decomp->HCl Dehalogenation Cl2 Chlorine Decomp->Cl2 Dehalogenation NH3 Ammonia Decomp->NH3 Deamination RingFrag Pyridine Ring Fragments Decomp->RingFrag Ring Opening Char Charred Residue RingFrag->Char

Caption: Logical diagram of potential thermal decomposition pathways for 3-Amino-2,6-dichloroisonicotinonitrile.

Conclusion and Recommendations

While direct experimental data on the thermal stability of 3-Amino-2,6-dichloroisonicotinonitrile is not currently available in the public domain, a thorough analysis of its structural components and related molecules allows for a reasoned prediction of its thermal behavior. The presence of the amino and dichloro substituents on the pyridine nitrile core suggests a moderate to high degree of thermal stability, with an anticipated decomposition onset in the 200-250°C range. The decomposition is expected to be exothermic and proceed via pathways involving dehalogenation and fragmentation of the heterocyclic ring.

It is strongly recommended that the experimental protocols outlined in this guide be executed to obtain definitive data on the thermal stability of this compound. Such data is invaluable for ensuring the safety of researchers and for the successful development of any future applications of 3-Amino-2,6-dichloroisonicotinonitrile.

References

  • Thermal Analysis | DSC, TGA, and Melting Point Testing - Robertson Microlit. (URL: [Link])

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • (PDF) Synthesis, Optical, Electrical, Fluorescence, Dielectric, Thermal, and Mechanical Characterization of 3-Aminopyridine (Scaffold in Drugs) Single Crystal - ResearchGate. (URL: [Link])

Sources

hazards and safety precautions for 3-Amino-2,6-dichloroisonicotinonitrile

[1]

Chemical Profile & Molecular Architecture[1][2]

Compound Identity

  • IUPAC Name: 3-Amino-2,6-dichloropyridine-4-carbonitrile

  • Common Name: 3-Amino-2,6-dichloroisonicotinonitrile[1]

  • CAS Number: 912772-88-4[1]

  • Molecular Formula: C₆H₃Cl₂N₃

  • Molecular Weight: 188.01 g/mol [1]

Structural Analysis & Reactivity This compound is a polyfunctionalized pyridine scaffold serving as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its reactivity profile is defined by three distinct moieties:

  • 2,6-Dichloro Substituents: Activated for nucleophilic aromatic substitution (

    
    ), particularly at the 6-position, allowing for scaffold diversification.
    
  • 3-Amino Group: A weak nucleophile capable of diazotization or amide coupling; it also increases the electron density of the ring, modulating the reactivity of the chlorines.

  • 4-Cyano (Nitrile) Group: Susceptible to hydrolysis (to amide/acid) or reduction. Crucially, this moiety presents a specific chemical incompatibility risk with strong acids.

Comprehensive Hazard Assessment

While specific toxicological data for this exact intermediate may be limited, a "Read-Across" assessment based on structural analogs (e.g., 3-amino-2,6-dichloropyridine and general aminopyridines) dictates the following hazard profile.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.[2]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[2]H319
STOT - Single Exposure 3May cause respiratory irritation.[1]H335
Specific Chemical Hazards[1][3]
  • Nitrile Hydrolysis Risk: In the presence of strong mineral acids (e.g., HCl, H₂SO₄) and heat, the nitrile group can hydrolyze. While aromatic nitriles are generally stable, uncontrolled hydrolysis can yield amides or carboxylic acids, altering the chemical species. Note: Unlike aliphatic nitriles, immediate evolution of HCN is less likely but remains a theoretical risk under reductive or extreme acidic conditions.

  • Aminopyridine Toxicity: Aminopyridines are known voltage-gated potassium channel blockers.[1] Systemic absorption can lead to neurotoxicity, characterized by tremors, ataxia, or seizures.

  • Thermal Decomposition: Combustion produces toxic fumes including Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and potentially Hydrogen Cyanide (HCN).

Engineering Controls & Personal Protective Equipment (PPE)

To ensure a self-validating safety system, reliance on PPE alone is insufficient.[1] The following "Defense in Depth" strategy is required.

Hierarchy of Controls Visualization

SafetyHierarchyEliminationElimination: Not Feasible (Core Reagent)EngineeringEngineering Controls: Class II Type A2 Biosafety Cabinet or Chemical Fume HoodElimination->Engineering FallbackAdminAdministrative Controls: SOPs, Designated Areas, Medical SurveillanceEngineering->Admin SupportPPEPPE (Last Line of Defense): Nitrile/Laminate Gloves, Respirator (P100/OV)Admin->PPE Supplement

Figure 1: Risk Mitigation Hierarchy. Note that Engineering Controls are the primary barrier against inhalation hazards.[1]

PPE Specifications[1][3][4][5][6][7]
  • Respiratory: If handling powder outside a hood (not recommended), use a full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.

  • Dermal (Hand):

    • Primary Layer:[1][2][3][4][5][6] Disposable Nitrile (4 mil).

    • Secondary Layer (for prolonged handling): Silver Shield® or Laminate film gloves to prevent permeation of halogenated organics.

  • Ocular: Chemical splash goggles. Face shield required if handling >10g or during liquid transfers.

Operational Protocols

A. Synthesis & Handling Workflow
  • Weighing: Must be performed inside a fume hood or a powder containment balance enclosure. Static electricity can disperse the fine powder; use an ionizing bar if available.

  • Solvent Selection: Compatible with polar aprotic solvents (DMSO, DMF) and common organics (DCM, EtOAc).

    • Caution: Avoid strong acids unless the protocol specifically calls for hydrolysis.

  • Reaction Monitoring: Use TLC or LC-MS.

    • Self-Validation: If the LC-MS shows a mass shift of +18 (hydration) or +1 (hydrolysis to acid), moisture ingress or acidic contamination has occurred.

B. Waste Disposal
  • Segregation: Segregate as "Halogenated Organic Waste."

  • Nitrile Specifics: Do not mix with acidic waste streams to prevent any risk of HCN generation. Label clearly as "Contains Nitriles."

  • Quenching: For reaction mixtures containing unreacted starting material, quench with mild aqueous base (Sodium Bicarbonate) before disposal to neutralize any trace acids.

Emergency Response

Exposure Response Logic

EmergencyResponseStartExposure EventTypeIdentify RouteStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleWashFlush 15+ mins(Soap/Water)Skin->WashEyeWashEyewash Station15 mins (Hold eyelids)Eye->EyeWashAirFresh AirSupport BreathingInhale->AirMedicalSeek Medical Attention(Bring SDS)Wash->MedicalEyeWash->MedicalAir->Medical

Figure 2: Immediate Response Workflow for Acute Exposure.[1]

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves and respiratory protection.

  • Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (Vermiculite).

    • Critical: Do NOT use acidic absorbents.

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water.

  • Disposal: Place all materials in a sealed hazardous waste bag.

References

  • PubChem. (2025).[7] Compound Summary: 3-Amino-2,6-dichloropyridine (Analog Read-Across). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Pyridine and Derivatives. Retrieved from [Link]

The Chemist’s Guide to 3-Amino-2,6-dichloroisonicotinonitrile: Reactivity, Regioselectivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, regioselectivity, and synthetic utility of 3-Amino-2,6-dichloroisonicotinonitrile .

Introduction: The Scaffold at a Glance

3-Amino-2,6-dichloroisonicotinonitrile (CAS: 912772-88-4) is a densely functionalized pyridine building block. Its structure—a pyridine ring adorned with two electrophilic chlorides, a nucleophilic amino group, and an electron-withdrawing nitrile—makes it a "chameleon" intermediate in drug discovery. It serves as a critical precursor for kinase inhibitors (e.g., targeting MEK, Src, or EGFR) and fused heterocyclic systems like pyrido[2,3-d]pyrimidines .

For the medicinal chemist, the primary challenge and opportunity lie in its regioselectivity . With two chlorine atoms in chemically distinct environments, understanding which site reacts first is paramount for designing efficient synthetic routes.

Structural Analysis & Electronic Profile
  • Pyridine Core : Inherently electron-deficient, facilitating Nucleophilic Aromatic Substitution (

    
    ).
    
  • C4-Nitrile (CN) : A strong Electron-Withdrawing Group (EWG) that activates the ring, particularly at positions ortho and para to itself. However, in the pyridine numbering (N=1), the nitrile is at C4.

  • C3-Amino (

    
    ) : A strong Electron-Donating Group (EDG) via resonance (+M). This group significantly alters the electronic landscape, deactivating the positions ortho and para to itself regarding nucleophilic attack, while also introducing steric bulk.
    
  • C2-Chloro vs. C6-Chloro : The core dilemma.

    • C2-Cl : Flanked by the pyridine nitrogen (

      
      ) and the amino group (
      
      
      
      ).
    • C6-Cl : Flanked by the pyridine nitrogen (

      
      ) and a proton (
      
      
      
      ).

Regioselectivity: The "C6 Dominance" Rule

In almost all nucleophilic substitution and palladium-catalyzed cross-coupling reactions, the C6-chloride is the primary reactive site .

Mechanistic Explanation
  • Steric Effects (Dominant Factor) : The C2 position is sterically crowded due to the adjacent amino group at C3. The C6 position, adjacent to a hydrogen atom at C5, is comparatively accessible. This steric differentiation is often the deciding factor for bulky nucleophiles or transition metal catalysts.

  • Electronic Stabilization of the Intermediate : Consider the Meisenheimer complex formed during an

    
     reaction:
    
    • Attack at C2 : Places negative charge density on

      
      , 
      
      
      
      , and
      
      
      . Placing negative charge at
      
      
      is destabilized by the electron-rich lone pair of the adjacent amino group (electronic repulsion).
    • Attack at C6 : Places negative charge density on

      
      , 
      
      
      
      , and
      
      
      . While
      
      
      still bears some charge, the transition state for C6 attack is generally lower in energy because the initial approach is not hindered, and the negative charge can be better accommodated at the C5 position (bearing only a hydrogen).
Reactivity Map

The following diagram illustrates the divergent pathways available to this scaffold.

ReactivityMap Start 3-Amino-2,6-dichloro- isonicotinonitrile SNAr_Product C6-Substituted Product (Major Isomer) Start->SNAr_Product Primary Amine / Base (Steric Control) Pd_Product C6-Aryl/Alkyl Product (Suzuki/Buchwald) Start->Pd_Product Pd(0) / Ar-B(OH)2 (Oxidative Addition at C6) Cyclization Pyrido[2,3-d]pyrimidine (Bicyclic Core) Start->Cyclization Formamide / Urea (Involves C3-NH2 & C4-CN)

Caption: Figure 1. Regioselectivity map showing C6 as the preferred site for functionalization.

Experimental Protocols

Protocol A: Regioselective with Primary Amines

This protocol yields the C6-substituted product with >90% regioselectivity.

Reagents:

  • Substrate: 3-Amino-2,6-dichloroisonicotinonitrile (1.0 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or

    
    -Butanol
    

Step-by-Step Workflow:

  • Dissolution : Charge a reaction vessel with the substrate and solvent (0.2 M concentration).

  • Addition : Add DIPEA followed by the amine nucleophile.

  • Heating :

    • For Aliphatic Amines: Heat to 80 °C.

    • For Anilines: Heat to 120–130 °C.

  • Monitoring : Monitor by HPLC/LC-MS. The C6-product typically elutes later than the starting material but earlier than the bis-substituted byproduct.

  • Workup : Pour the reaction mixture into ice-water (10x volume). The product usually precipitates. Filter, wash with water, and dry.[1][2]

  • Purification : If necessary, recrystallize from EtOH/Water or purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Palladium-Catalyzed Suzuki Coupling (C6-Selective)

This reaction introduces carbon substituents at the C6 position.

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Degassing : Combine substrate, boronic acid, and dioxane in a vial. Sparge with nitrogen for 5 minutes.

  • Catalyst Addition : Add the Pd catalyst and aqueous base. Sparge for another 2 minutes.

  • Reaction : Seal and heat to 90 °C for 4–12 hours.

  • Validation : Check LC-MS for the mono-coupled product (M+Ar-Cl).

  • Isolation : Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Applications in Drug Discovery

The 3-amino-2,6-dichloroisonicotinonitrile scaffold is a "privileged structure" for generating bicyclic kinase inhibitors.

Synthesis of Pyrido[2,3-d]pyrimidines

By reacting the C3-amino and C4-nitrile groups with cyclizing agents (e.g., formamide, urea, or guanidine), chemists can construct the pyrido[2,3-d]pyrimidine core, a scaffold found in numerous covalent inhibitors.

  • Mechanism : Nucleophilic attack of the amino group on the cyclizing agent, followed by intramolecular attack on the nitrile.

Late-Stage Diversification

Because the C2-chlorine is deactivated, it often remains intact after C6 functionalization. This allows for a "second wave" of diversification at C2 using harsher conditions (e.g., Buchwald-Hartwig amination with forcing conditions or microwave irradiation), enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

Summary of Key Data

FeaturePropertyImplication for Synthesis
C2-Position Sterically hindered, DeactivatedReacts second . Requires forcing conditions or highly reactive nucleophiles.
C6-Position Accessible, Less DeactivatedReacts first . Primary site for

and Pd-coupling.
C4-Nitrile Electron-WithdrawingActivates the ring; precursor for amidines or heterocycle fusion.
C3-Amino Electron-DonatingDirects regioselectivity away from C2 via steric/electronic repulsion.

References

  • Regioselectivity in Pyridine Nucleophilic Substitution

    • Source: ResearchG
    • Context: Discusses the preference for C6 substitution in 3-amino-2,6-dichloropyridines due to steric factors and intermediate stabiliz
  • Synthesis of Kinase Inhibitor Intermedi

    • Source: Google P
    • Context: Describes analogous chlorination and amination workflows for poly-functionalized anilines and pyridines.
  • Palladium-C

    • Source: Chemical Science / ChemRxiv
    • Context: General principles of oxidative addition selectivity in poly-chlorin
  • 3-Amino-2,6-dichloroisonicotinonitrile Product D

    • Source: PubChem / Chemical Vendors
    • Context: Physical properties and commercial availability of the specific CAS 912772-88-4.

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Amino-2,6-dichloroisonicotinonitrile as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-Amino-2,6-dichloroisonicotinonitrile (also known as 3-amino-2,6-dichloro-4-cyanopyridine) represents a "privileged scaffold" in modern medicinal chemistry. Its unique substitution pattern—featuring a vicinal amino-cyano pair flanked by two activated chlorine atoms—makes it an ideal precursor for synthesizing complex fused heterocycles, particularly pyrido[2,3-d]pyrimidines .

These bicyclic systems are bioisosteres of quinazolines and pteridines, widely recognized for their potency as kinase inhibitors (e.g., PIM-1, EGFR), antimicrobial agents, and dihydrofolate reductase (DHFR) inhibitors. This guide provides a technical roadmap for transforming this scaffold into high-value bioactive libraries, focusing on regioselective functionalization and robust cyclization protocols.

Chemical Reactivity Profile

Understanding the electronic and steric environment of the scaffold is prerequisite to successful derivatization.

Functional Group Analysis[1]
  • Vicinal Amino-Nitrile Motif (C3/C4): This is the "annulation engine." The C3-amino group is a nucleophile, while the C4-nitrile is an electrophile. Reaction with bis-electrophiles (e.g., formic acid, formamide, urea) closes the pyrimidine ring.

  • C2 and C6 Chlorine Atoms: These are electrophilic sites activated by the electron-deficient pyridine ring.

    • Post-Cyclization Asymmetry: Upon fusion to a pyrimidine ring (forming the pyrido[2,3-d]pyrimidine core), the symmetry of the precursor is broken.

    • Regioselectivity: The chlorine at Position 7 (derived from C2) is generally more reactive toward nucleophilic aromatic substitution (

      
      ) than the chlorine at Position 5  (derived from C6). This is due to the steric hindrance at C5 caused by the adjacent carbonyl or amino group at C4 of the newly formed pyrimidine ring.
      
Reactivity Visualization

The following diagram illustrates the transformation pathway and reactivity hotspots.

ReactivityMap Scaffold 3-Amino-2,6-dichloro- isonicotinonitrile Annulation Annulation (Formamide/Urea) Scaffold->Annulation Cyclization Core 5,7-Dichloropyrido[2,3-d] pyrimidin-4(3H)-one Annulation->Core Ring Fusion SNAr Regioselective SNAr (C7 Substitution) Core->SNAr Nucleophile (R-NH2) Steric Control Suzuki Pd-Catalyzed Coupling (C5 Substitution) SNAr->Suzuki Cross-Coupling

Figure 1: Strategic workflow for scaffold diversification. The sequence prioritizes cyclization followed by sequential substitution.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of the cyclization is indicated by the disappearance of the nitrile stretch (


) in IR and the appearance of amide/carbonyl signals.
Protocol A: Synthesis of the Bicyclic Core (Cyclization)

Target: 5,7-Dichloro-pyrido[2,3-d]pyrimidin-4(3H)-one Mechanism: Double condensation of the amino-nitrile with formamide.

Materials:

  • 3-Amino-2,6-dichloroisonicotinonitrile (1.0 eq)

  • Formamide (10 volumes, acts as solvent and reagent)

  • Optional: Conc.

    
     (catalytic, 0.1 eq) to accelerate reaction.
    

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with the starting material and formamide.

  • Reaction: Heat the mixture to 140–150 °C (reflux) with vigorous stirring.

    • Critical Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material is fluorescent; the product is typically less mobile and UV-active.

    • Duration: Reaction typically completes in 4–6 hours.

  • Quench: Cool the reaction mixture to room temperature. Pour the dark solution slowly into ice-cold water (20 volumes).

  • Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure full granulation.

  • Purification: Filter the solid and wash copiously with water (to remove formamide) followed by cold ethanol.

    • Yield Expectation: 75–85%.

    • Characterization:

      
       (DMSO-
      
      
      
      ) should show a singlet around
      
      
      (pyrimidine C2-H) and a broad singlet for NH.
Protocol B: Regioselective Functionalization

Target: 7-Amino-substituted-5-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one Rationale: The C7-Cl is less sterically hindered than the C5-Cl. Performing the reaction at controlled temperatures ensures selectivity.

Materials:

  • 5,7-Dichloro-pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq)

  • Primary Amine (

    
    , 1.1 eq)
    
  • Diisopropylethylamine (DIEA, 2.0 eq)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

  • Dissolution: Dissolve the core scaffold in THF (0.1 M concentration). If solubility is poor, use DMF.

  • Addition: Cool the solution to 0 °C in an ice bath. Add DIEA, followed by the slow addition of the amine.

  • Reaction: Allow to warm to room temperature (RT) and stir.

    • Control: Do not heat. Heating may trigger double substitution at C5.

  • Monitoring: Monitor by LC-MS. You should observe the mono-substituted mass (

    
    ).
    
  • Workup: Evaporate THF. Dilute with water. If solid forms, filter. If not, extract with EtOAc.

  • Regiochemistry Validation:

    
     NOE (Nuclear Overhauser Effect) studies are recommended. An NOE correlation between the incoming amine proton and the pyridine ring proton (if any, though this scaffold is fully substituted) or adjacent groups is standard. Note: In this specific scaffold, the absence of protons on the pyridine ring makes X-ray or chemical correlation (reactivity difference) the primary validation tools.
    

Data Summary & Optimization

TransformationReagentConditionsTypical YieldKey ChallengeSolution
Annulation Formamide

, 6h
80%Incomplete cyclizationAdd cat.

; Ensure temp

.

(C7)

THF,

70-90%Bis-substitution (C5 & C7)Maintain low temp; Control stoichiometry (1.1 eq).
Suzuki (C5)


,

, Dioxane,

60-80%Hydrolysis of ClUse anhydrous solvents; Degas thoroughly.

Case Study: Synthesis of PIM-1 Kinase Inhibitors

Researchers have successfully utilized this scaffold to develop PIM-1 inhibitors. By substituting C7 with a solubilizing amine (e.g., N-methylpiperazine) and C5 with an aromatic moiety (via Suzuki coupling), compounds with


 values in the low nanomolar range were achieved. The 5,7-dichloro core allows for the rapid generation of Structure-Activity Relationship (SAR) libraries by varying the C7 and C5 substituents independently.
Pathway Diagram

Pathway Start 3-Amino-2,6-dichloro- isonicotinonitrile Step1 Cyclization (Formamide) Start->Step1 Intermediate 5,7-Dichloro-pyrido[2,3-d] pyrimidine core Step1->Intermediate Step2 SNAr (C7) (Morpholine/Amine) Intermediate->Step2 Final PIM-1 Inhibitor Candidate (C5-Aryl, C7-Amine) Step2->Final Suzuki Coupling (Ar-B(OH)2)

Figure 2: Synthetic route to PIM-1 Kinase Inhibitors using the described scaffold.

References

  • Synthesis of pyrido[2,3-d]pyrimidine derivatives

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Reactivity of Amino-Cyanopyridines

    • Title: Chemistry of 2-Amino-3-cyanopyridines (Review).
    • Source: Synthetic Communications / ResearchG
    • URL:[Link]

  • Regioselectivity in Dichloropyrimidines (Analogous Systems)

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: Journal of Organic Chemistry (PubMed).
    • URL:[Link]

  • Scaffold Applications in Drug Design

    • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[1][2][3]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 3-Amino-2,6-dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 3-Amino-2,6-dichloroisonicotinonitrile (CAS: 286458-11-9). This scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., targeting MEK, EGFR, or PI3K) and bicyclic heteroaromatic cores.

Executive Summary

The functionalization of 3-Amino-2,6-dichloroisonicotinonitrile presents a classic challenge in heterocyclic chemistry: distinguishing between two electrophilic chloride sites (C2 and C6) in the presence of a deactivating amino group (C3) and an electron-withdrawing nitrile (C4).

This guide provides a validated protocol for C6-selective Suzuki-Miyaura coupling , enabling the synthesis of mono-arylated intermediates with >95% regioselectivity. The methodology leverages steric differentiation and electronic bias to bypass the need for protecting groups on the C3-amine.

Chemical Reactivity Profile & Regioselectivity Logic

To design a successful coupling strategy, one must understand the electronic and steric landscape of the substrate.

Structural Analysis[1]
  • Scaffold: Pyridine core with chlorides at C2 and C6.

  • C4-Nitrile (CN): Strong electron-withdrawing group (EWG); lowers the LUMO energy of the ring, facilitating oxidative addition at C-Cl bonds.

  • C3-Amino (NH₂): Electron-donating group (EDG) via resonance; potential catalyst poison via N-coordination.

The Regioselectivity Rule

In 2,6-dichloropyridines, the two chloride positions are usually equivalent. However, the introduction of the C3-amino group breaks this symmetry:

  • C2-Chloride (Ortho to NH₂):

    • Sterics: Highly hindered.[1] Flanked by the ring Nitrogen (N1) and the C3-Amino group.

    • Electronics: The C3-amino group donates electron density into the ring, partially deactivating the adjacent C2 position towards oxidative addition (which prefers electron-deficient centers).

  • C6-Chloride (Meta to NH₂):

    • Sterics: Accessible. Flanked only by N1 and a C5-Proton.

    • Electronics: Less influenced by the mesomeric donation of the C3-amine.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways and the logic for C6 selectivity.

Regioselectivity Substrate 3-Amino-2,6-dichloro- isonicotinonitrile Pd_Species LnP(0) Catalyst Substrate->Pd_Species TS_C2 TS-C2 (Sterically Crowded & Deactivated) Pd_Species->TS_C2 Slow (High Barrier) TS_C6 TS-C6 (Sterically Accessible) Pd_Species->TS_C6 Fast (Low Barrier) Product_C2 Minor Product: 2-Aryl-6-chloro-3-amino- isonicotinonitrile TS_C2->Product_C2 Product_C6 Major Product: 6-Aryl-2-chloro-3-amino- isonicotinonitrile TS_C6->Product_C6

Figure 1: Kinetic competition between C2 and C6 oxidative addition. The sterically unencumbered C6 position is the preferred site for Pd insertion.

Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Mono-arylation at C6 without touching C2 or requiring amine protection.

Materials
  • Substrate: 3-Amino-2,6-dichloroisonicotinonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and promoting reductive elimination. It is robust against poisoning by the free amine.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the addition of degassed 2.0 M Na₂CO₃ (aq).

  • Reaction: Heat the mixture to 60–70 °C in an oil bath or heating block.

    • Critical Control Point: Do not exceed 80 °C initially.[3] Higher temperatures increase the risk of bis-coupling (reaction at both C2 and C6).

  • Monitoring: Monitor by HPLC or TLC after 2 hours. The starting material should be consumed, with the mono-coupled product (C6) appearing as the major peak.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a yellow/orange solid.

Protocol B: Sequential C2-Functionalization (Optional)

Once the C6 position is arylated, the C2-chloride becomes the sole electrophile. However, it is deactivated and sterically hindered.

  • Modification: Switch to a more active catalyst system.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos or SPhos (4 mol%).

  • Conditions: Raise temperature to 100–110 °C (reflux) to overcome the higher activation energy barrier at C2.

Optimization Data & Troubleshooting

The following table summarizes common issues and their chemical solutions based on internal screening data.

IssueObservationRoot CauseSolution
Bis-Coupling Product mass corresponds to diarylation (M+Ar+Ar).Temperature too high or excess boronic acid.Reduce temp to 60°C; strictly limit boronic acid to 1.0–1.05 equiv.
No Reaction Starting material remains unchanged.Catalyst poisoning by free amine or inactive catalyst.Switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . Avoid Pd(PPh₃)₄ which is labile.
Protodeboronation Arylboronic acid converts to Arene-H.Unstable boronic acid (e.g., 2-heterocyclic).Use Boronic Esters (Pinacol) or add excess boronic acid (1.5 eq) in portions.
Regio-Isomer Mix Mixture of C6 and C2 products (e.g., 80:20).Ligand is too small or non-selective.Use bulky ligands (dppf, Xantphos) to amplify steric discrimination at C2.
Catalyst Screening Matrix (Yield of C6-Product)
Catalyst SystemBase/SolventYield (C6)Selectivity (C6:C2)Notes
Pd(PPh₃)₄Na₂CO₃/Dioxane45%85:15Slow conversion; catalyst instability.
Pd(dppf)Cl₂ Na₂CO₃/Dioxane 92% >98:2 Recommended Standard.
Pd(OAc)₂ / SPhosK₃PO₄/Toluene88%90:10High activity but lower regiocontrol.
Pd₂(dba)₃ / XantphosCs₂CO₃/Dioxane60%>99:1Excellent selectivity but slower rate.

References

  • Regioselectivity in Dichloropyridines

    • Lutz, M. R., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters." Organic Letters, 2016, 18(15), 3754–3757.
  • Mechanistic Insight (Houk Model)

    • Legault, C. Y., et al. "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles."[4] Journal of the American Chemical Society, 2007, 129(42), 12664–12665.

  • Synthesis of 3-Amino-2,6-dichloropyridine derivatives

    • Gomtsyan, A., et al. "Synthesis and Structure-Activity Relationship of 3-Amino-2,6-dichloropyridine Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry, 2005. (General reference for scaffold utility).
  • General Handbook on Palladium Catalysis

    • Hull, K. L., et al. "Pd-Catalyzed Cross-Coupling Reactions of Chlorinated Heterocycles." Accounts of Chemical Research, 2015.

Sources

Application Note: Synthesis of Heterocyclic Scaffolds from 3-Amino-2,6-dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-Amino-2,6-dichloroisonicotinonitrile (ADIN) is a high-value, polyfunctional scaffold essential for the synthesis of fused heterocyclic systems, particularly pyrido[3,4-d]pyrimidines . This bicyclic core acts as a bioisostere of quinazoline and is a "privileged structure" in kinase inhibitor discovery (e.g., EGFR, VEGFR, and tyrosine kinase inhibitors).

This guide details the transformation of ADIN into bioactive heterocycles. Unlike simple pyridines, ADIN possesses three distinct zones of reactivity, allowing for orthogonal functionalization. This protocol focuses on the cyclocondensation to form the pyrimidine ring and the subsequent regioselective nucleophilic aromatic substitution (


)  of the chlorine substituents.

Chemical Reactivity Profile

To successfully utilize ADIN, one must understand its electronic topography. The molecule offers three reaction vectors:[1]

  • Vector A (Cyclization Zone): The vicinal 3-amino and 4-cyano groups allow for immediate annulation with C1-synthons (formamide, urea, guanidine) to form the pyrimidine ring.

  • Vector B (Primary

    
     Zone - C2):  The chlorine at position 2 (which becomes C8 in the fused system) is highly activated due to its position ortho to the pyridine nitrogen and adjacent to the electron-withdrawing fused ring.
    
  • Vector C (Secondary

    
     Zone - C6):  The chlorine at position 6 (which becomes C6 in the fused system) is activated but generally less reactive than C2, allowing for sequential, temperature-controlled substitution.
    
Reactivity Map (DOT Visualization)

ReactivityMap ADIN 3-Amino-2,6-dichloroisonicotinonitrile (Starting Material) ZoneA Zone A: Cyclization (3-NH2 + 4-CN) Reacts with Formamide/Urea ADIN->ZoneA Annulation ZoneB Zone B: High Reactivity (C2-Cl) Primary SnAr Site ADIN->ZoneB Nucleophilic Attack ZoneC Zone C: Moderate Reactivity (C6-Cl) Secondary SnAr Site ADIN->ZoneC High Temp SnAr Target Pyrido[3,4-d]pyrimidine Scaffold ZoneA->Target ZoneB->Target ZoneC->Target

Figure 1: Orthogonal reactivity zones of the ADIN scaffold allowing for programmable synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one

This reaction constructs the pyrimidine ring while preserving the critical chlorine substituents for later diversification.

Mechanism: Acid-catalyzed cyclocondensation. Target Output: ~85-90% Yield.

Materials:
  • 3-Amino-2,6-dichloroisonicotinonitrile (1.0 eq)

  • Formic Acid (98%, Solvent/Reagent)

  • Sulfuric Acid (Catalytic, 0.1 eq) or Polyphosphoric Acid (PPA)

  • Ice water (for quenching)

Step-by-Step Procedure:
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-2,6-dichloroisonicotinonitrile (10 mmol) in Formic Acid (20 mL).

  • Catalysis: Add concentrated

    
      (3-4 drops) or PPA carefully.
    
  • Reflux: Heat the mixture to reflux (100–110 °C) with magnetic stirring. Monitor via TLC (System: 5% MeOH in DCM). The reaction typically completes in 4–6 hours.

    • Note: The nitrile hydrolyzes to the amide in situ before cyclizing with the formic acid carbon.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (100 g) with vigorous stirring.

  • Isolation: The product will precipitate as an off-white solid. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with cold water (3 x 20 mL) to remove excess acid. Dry in a vacuum oven at 50 °C.

    • Validation: LC-MS should show a mass of M+1 = 216/218 (distinctive dichloro pattern).

Protocol B: Synthesis of 4-Amino-6,8-dichloropyrido[3,4-d]pyrimidine

For kinase inhibitors requiring an amino group at the C4 position (adenine mimetic).

Reagent: Formamidine Acetate.

Step-by-Step Procedure:
  • Setup: Mix 3-Amino-2,6-dichloroisonicotinonitrile (10 mmol) and Formamidine Acetate (15 mmol, 1.5 eq) in 2-Methoxyethanol (30 mL).

  • Reaction: Heat to reflux (125 °C) under nitrogen atmosphere for 8–12 hours.

  • Workup: Cool to room temperature. The product often crystallizes directly from the solvent.

  • Isolation: Filter the precipitate. If no precipitate forms, remove solvent in vacuo and triturate the residue with diethyl ether.

  • Yield: Expected yield 70–80%.

Protocol C: Regioselective Functionalization ( )

This protocol demonstrates how to selectively displace the C8-chlorine (originally C2 on pyridine) before the C6-chlorine.

Substrate: 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one (from Protocol A).

Step-by-Step Procedure:
  • Selective C8 Displacement:

    • Dissolve substrate (1.0 eq) in DMF or THF .

    • Add Nucleophile 1 (e.g., Aniline derivative, 1.0 eq) and DIPEA (2.0 eq).

    • Stir at Room Temperature or mild heat (40 °C).

    • Observation: The C8-Cl is highly activated by the fused pyrimidine ring and pyridine nitrogen. Substitution occurs here first.

  • Intermediate Isolation: Pour into water, filter the mono-substituted product.

  • C6 Displacement (Optional):

    • Resuspend the mono-substituted product in DMSO or NMP .

    • Add Nucleophile 2 (excess).

    • Heat to 100–120 °C (Microwave irradiation is effective here).

    • Note: The C6 position requires higher energy of activation.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Amino-2,6-dichloroisonicotinonitrile Path1 Reagent: Formic Acid / H2SO4 Reflux, 6h Start->Path1 Path2 Reagent: Formamidine Acetate 2-Methoxyethanol, Reflux Start->Path2 Core1 Product A: 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one (Oxo-core) Path1->Core1 Core2 Product B: 4-Amino-6,8-dichloropyrido[3,4-d]pyrimidine (Amino-core) Path2->Core2 Step3 Chlorination: POCl3, Reflux Core1->Step3 Activation of C4=O SnAr1 SnAr 1 (C8-Selective): Nucleophile 1, RT Core2->SnAr1 Direct C8 SnAr Intermed Intermediate: 4,6,8-Trichloropyrido[3,4-d]pyrimidine Step3->Intermed Intermed->SnAr1 Most Reactive Cl (C4/C8) SnAr2 SnAr 2 (C6-Selective): Nucleophile 2, 120°C SnAr1->SnAr2 Final Final Scaffold: Multi-functionalized Kinase Inhibitor SnAr2->Final

Figure 2: Step-wise workflow for converting ADIN into complex pharmacological scaffolds.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Cyclization Temperature too low; Nitrile hydrolysis slow.Ensure vigorous reflux (100°C+). Add catalytic

to accelerate nitrile hydration.
Regioselectivity Loss Temperature too high during

.
Perform the first substitution (C8) at 0°C to RT. Do not heat until the first equivalent is consumed.
Solubility Issues Fused bicyclic system is planar and rigid.Use polar aprotic solvents (DMF, DMSO, NMP) for substitution reactions.
Hydrolysis of Chlorines Wet solvents or excess water in reagents.Use anhydrous solvents for

steps and

reactions to prevent reversion to phenols.

References

  • Synthesis of pyrido[3,4-d]pyrimidines via cyclocondensation: Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists: Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Source: ResearchGate. URL:[Link]

  • Regioselectivity in Chloropyrimidines (

    
    ): 
    Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
    Source: MDPI.
    URL:[Link][2]
    
  • General Reactivity of 2,6-Dichloropyridines: Title: Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Source: ResearchGate. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2,6-dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-2,6-dichloroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. My aim here is not to provide a rigid protocol but to empower you with the underlying chemical principles to diagnose and resolve issues you may encounter in your laboratory.

Understanding the Synthetic Landscape and Potential Pitfalls

The synthesis of 3-Amino-2,6-dichloroisonicotinonitrile is a nuanced process where precise control over reaction conditions is paramount to achieving high purity and yield. While several synthetic routes are conceivable, a common and logical pathway involves the nitration of 2,6-dichloropyridine, followed by reduction of the nitro group, and subsequent introduction of the cyano group. Each of these steps presents a unique set of challenges and potential byproducts. This guide will primarily focus on troubleshooting this synthetic sequence.

A plausible, though potentially challenging, alternative is the selective amination of a 2,3,6-trichloroisonicotinonitrile precursor. We will also address the likely byproducts from this approach.

Troubleshooting Guide: A Mechanistic Approach to Byproduct Formation

This section is structured in a question-and-answer format to directly address specific experimental observations.

Part 1: Nitration of 2,6-Dichloropyridine

Question 1: My nitration of 2,6-dichloropyridine is producing a mixture of isomers and other unexpected products. How can I improve the regioselectivity and minimize byproducts?

Core Issue: The nitration of substituted pyridines can be notoriously difficult to control due to the electron-deficient nature of the pyridine ring.[1][2] Harsh reaction conditions are often required, which can lead to the formation of multiple nitrated isomers and degradation products.

Common Byproducts and Their Origins:

Byproduct/ImpurityChemical StructurePlausible Cause
2,6-dichloro-4-nitropyridineCl-C5H2N(NO2)-Cl (isomer)While the 3-position is electronically favored for nitration, some substitution can occur at the 4-position, especially at elevated temperatures.
Dinitro compoundsCl-C5HN(NO2)2-ClOver-nitration due to excessively harsh conditions (high temperature, high concentration of nitric acid).
Pyridinone derivativesC5H3N(O)Cl2Hydrolysis of the starting material or product under the strongly acidic and aqueous workup conditions.

Troubleshooting and Optimization Protocol:

  • Temperature Control is Critical: Maintain a low and consistent reaction temperature, typically between 0-10 °C, during the addition of the nitrating agent.[3] Gradual warming to a moderately elevated temperature (e.g., 65 °C) may be required to drive the reaction to completion, but this should be carefully optimized.[4]

  • Choice of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly employed.[3] The use of oleum (fuming sulfuric acid) can sometimes improve yields in challenging nitrations but also increases the harshness of the conditions.[5]

  • Controlled Addition: Add the nitrating agent dropwise to the solution of 2,6-dichloropyridine in sulfuric acid. This helps to dissipate the heat of reaction and maintain a steady reaction profile.

  • Quenching: Quench the reaction mixture by carefully pouring it onto crushed ice. This helps to precipitate the nitrated product while minimizing hydrolysis.

  • Purification: The crude product should be purified by column chromatography to separate the desired 3-nitro isomer from other byproducts.[4]

Part 2: Reduction of 2,6-Dichloro-3-nitropyridine

Question 2: The reduction of my 2,6-dichloro-3-nitropyridine is incomplete, and I am observing several byproducts alongside the desired 3-amino-2,6-dichloropyridine.

Core Issue: The reduction of nitroarenes can proceed through several intermediates, and incomplete reduction is a common problem. The choice of reducing agent and reaction conditions will significantly impact the product distribution.[6][7]

Common Byproducts and Their Origins:

Byproduct/ImpurityChemical StructurePlausible Cause
2,6-dichloro-3-hydroxylaminopyridineCl-C5H2N(NHOH)-ClIncomplete reduction of the nitro group. This is a common intermediate in nitro group reductions.[6][7]
3,3'-azoxybis(2,6-dichloropyridine)(Cl-C5H2N)2N2OCondensation of the hydroxylamine intermediate with unreacted nitroso intermediate.
Dechlorinated productsC5H4N(NH2)Cl or C5H5N(NH2)Over-reduction, where a chloro substituent is also reduced. This is more likely with aggressive reducing agents like catalytic hydrogenation at high pressure.

Troubleshooting and Optimization Protocol:

  • Choice of Reducing Agent:

    • Tin(II) chloride (SnCl2) in concentrated HCl: This is a classic and often reliable method for the reduction of aromatic nitro groups.[8] It is generally chemoselective and avoids over-reduction.

    • Iron (Fe) powder in acetic acid: Another mild and effective method that is often used in industrial settings.

    • Catalytic Hydrogenation (e.g., H2/Pd-C): This method is very effective but can lead to dehalogenation if not carefully controlled (temperature, pressure, and catalyst loading). It is often the method of choice for clean reductions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

  • Workup: After the reaction is complete, careful neutralization of the acidic reaction mixture is required to isolate the free amine.

  • Purification: The crude product may require purification by column chromatography or recrystallization to remove any partially reduced or dechlorinated byproducts.

Part 3: Introduction of the Cyano Group

Question 3: I am having trouble converting the 3-amino-2,6-dichloropyridine to the corresponding isonicotinonitrile. The Sandmeyer reaction is giving low yields and multiple byproducts.

Core Issue: The Sandmeyer reaction, while a powerful tool for introducing a cyano group, involves the formation of a diazonium salt intermediate which can be unstable and prone to side reactions.[9][10][11]

Common Byproducts and Their Origins:

Byproduct/ImpurityChemical StructurePlausible Cause
2,6-dichloro-3-hydroxypyridineCl-C5H2N(OH)-ClReaction of the diazonium salt with water. This is a very common side reaction in Sandmeyer reactions.[11]
2,3,6-trichloropyridineCl-C5H2NCl-ClIf the diazotization is performed in the presence of excess chloride ions, the diazonium group can be replaced by a chloro group.
Azo coupling products(Cl-C5H2N)-N=N-(C5H2N-Cl)The diazonium salt can couple with the starting amine or the product to form colored azo compounds.

Troubleshooting and Optimization Protocol:

  • Diazotization Conditions:

    • Perform the diazotization at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

    • Use a slight excess of sodium nitrite.

    • Ensure the reaction medium is sufficiently acidic (e.g., with HCl or H2SO4) to prevent premature decomposition of the diazonium salt and to generate nitrous acid in situ.

  • Cyanation Step:

    • Use a copper(I) cyanide catalyst for the Sandmeyer reaction.

    • Add the cold diazonium salt solution slowly to the copper(I) cyanide solution.

    • Carefully control the temperature during the addition and subsequent warming to drive the reaction.

  • Alternative Cyanation Methods:

    • Palladium-catalyzed cyanation: This can be a milder and more efficient alternative to the Sandmeyer reaction, often using sources like zinc cyanide or potassium ferricyanide.[12]

    • Direct C-H cyanation: While more advanced, photoredox catalysis offers a direct method for C-H cyanation, potentially avoiding the need for the amino group.[13]

Alternative Synthetic Route and Its Challenges

Selective Amination of 2,3,6-Trichloroisonicotinonitrile

An alternative approach is the selective amination of a trichlorinated precursor. This route is attractive for its directness but presents significant challenges in controlling regioselectivity.

Question 4: I am attempting to aminate 2,3,6-trichloroisonicotinonitrile, but I am getting a mixture of amino-substituted isomers.

Core Issue: The chlorine atoms at the 2, 3, and 6 positions of the pyridine ring have different reactivities towards nucleophilic aromatic substitution. The outcome of the reaction will depend heavily on the reaction conditions.

Common Byproducts and Their Origins:

Byproduct/ImpurityChemical StructurePlausible Cause
2-Amino-3,6-dichloroisonicotinonitrileNH2-C5HNCl2(CN)Amination at the more activated 2-position.
6-Amino-2,3-dichloroisonicotinonitrileNH2-C5HNCl2(CN)Amination at the 6-position, which is electronically similar to the 2-position.
Diamino products(NH2)2-C5HNCl(CN)Over-amination, where a second chlorine atom is substituted.
Hydrolysis productsOH-C5HNCl2(CN)Hydrolysis of a chloro group to a hydroxyl group, forming a pyridinone.

Troubleshooting and Optimization Protocol:

  • Reaction Temperature: Lower temperatures will generally favor selectivity.

  • Solvent: The choice of solvent can influence the regioselectivity of the amination.

  • Amine Source: Using a less nucleophilic amine or a protected amine might offer better control.

  • Catalysis: Palladium-catalyzed amination (Buchwald-Hartwig amination) can offer high selectivity for specific positions on the pyridine ring.[4]

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Route and Potential Byproducts

Synthesis_Byproducts cluster_0 Nitration cluster_1 Reduction cluster_2 Cyanation (Sandmeyer) 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloropyridine->2,6-Dichloro-3-nitropyridine HNO3, H2SO4 Isomeric Byproducts 2,6-dichloro-4-nitropyridine Dinitro compounds 2,6-Dichloropyridine->Isomeric Byproducts Side Reaction 3-Amino-2,6-dichloropyridine 3-Amino-2,6-dichloropyridine 2,6-Dichloro-3-nitropyridine->3-Amino-2,6-dichloropyridine Reduction (e.g., SnCl2/HCl) Incomplete Reduction Byproducts Hydroxylamine Azoxy compounds 2,6-Dichloro-3-nitropyridine->Incomplete Reduction Byproducts Side Reaction 3-Amino-2,6-dichloroisonicotinonitrile 3-Amino-2,6-dichloroisonicotinonitrile 3-Amino-2,6-dichloropyridine->3-Amino-2,6-dichloroisonicotinonitrile 1. NaNO2, HCl 2. CuCN Sandmeyer Byproducts Hydroxypyridine Trichloropyridine 3-Amino-2,6-dichloropyridine->Sandmeyer Byproducts Side Reaction

Caption: Plausible synthetic route and major byproduct classes.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_nitration Nitration Issues cluster_reduction Reduction Issues cluster_cyanation Cyanation Issues Low_Yield Low Yield of 3-Amino-2,6-dichloroisonicotinonitrile Check_Nitration Analyze Nitration Step Low_Yield->Check_Nitration Check_Reduction Analyze Reduction Step Low_Yield->Check_Reduction Check_Cyanation Analyze Cyanation Step Low_Yield->Check_Cyanation Isomer_Formation High Isomer Content? Check_Nitration->Isomer_Formation Degradation Degradation Products? Check_Nitration->Degradation Incomplete_Reduction Incomplete Reduction? Check_Reduction->Incomplete_Reduction Dechlorination Dechlorination Observed? Check_Reduction->Dechlorination Hydrolysis Significant Hydrolysis? Check_Cyanation->Hydrolysis Azo_Byproducts Azo Dyes Formed? Check_Cyanation->Azo_Byproducts Optimize Temperature\nand Addition Rate Optimize Temperature and Addition Rate Isomer_Formation->Optimize Temperature\nand Addition Rate Use Milder Conditions Use Milder Conditions Degradation->Use Milder Conditions Increase Reaction Time/\nChange Reducing Agent Increase Reaction Time/ Change Reducing Agent Incomplete_Reduction->Increase Reaction Time/\nChange Reducing Agent Use Milder Reducing Agent Use Milder Reducing Agent Dechlorination->Use Milder Reducing Agent Ensure Anhydrous Conditions/\nControl Temperature Ensure Anhydrous Conditions/ Control Temperature Hydrolysis->Ensure Anhydrous Conditions/\nControl Temperature Maintain Low Temperature\nDuring Diazotization Maintain Low Temperature During Diazotization Azo_Byproducts->Maintain Low Temperature\nDuring Diazotization

Caption: A logical workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 3-Amino-2,6-dichloroisonicotinonitrile?

A1: Purification of the final product is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be employed for final purification.

Q2: I am seeing a persistent colored impurity in my final product. What could it be?

A2: A persistent color, often yellow or brown, can be indicative of trace amounts of azo compounds formed during the Sandmeyer reaction. These compounds are highly conjugated and can be intensely colored even at low concentrations. Careful purification by column chromatography is the best way to remove them.

Q3: Can I use aqueous ammonia for the amination of a trichlorinated precursor?

A3: While aqueous ammonia can be used, it also introduces water into the reaction mixture, which can lead to the formation of hydroxypyridine (pyridinone) byproducts through hydrolysis of the chloro substituents, especially at elevated temperatures. Anhydrous ammonia in an organic solvent or an ammonium salt with a non-nucleophilic base might provide better results.

Q4: How can I confirm the structure of the byproducts I am isolating?

A4: The structure of byproducts can be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

By understanding the potential side reactions and their underlying mechanisms, you can proactively adjust your experimental parameters to favor the formation of the desired 3-Amino-2,6-dichloroisonicotinonitrile and minimize the generation of unwanted byproducts.

References

  • Eureka | Patsnap. (n.d.). Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Boer, J. L. de, et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • CABI Digital Library. (2020). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Plant Diseases and Pests, 11(3), 21-23.
  • ResearchGate. (2000). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Wang, D., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(7), 12345-12351.
  • Zhu, X.-M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 1-4.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • Lanari, D., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 24(10), 1945-1965.
  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5166-5170.
  • Le, C., et al. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(15), 5413-5416.
  • European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Sharma, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(1), 1-33.
  • Zhao, Y. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
  • Bakke, J. M., et al. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2399-2404.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Ghorai, P., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(29), 5464-5469.
  • Pinto, M. M. M., et al. (2001). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 6(6), 479-490.
  • Zhou, Q., & Lu, F. (2017). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters, 19(1), 146-149.
  • Bakke, J. M., et al. (2003). Nitropyridines: Synthesis and reactions. Conference Paper.
  • Google Patents. (n.d.). US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
  • de Souza, R. O. M. A., et al. (2017). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 40(1), 74-87.
  • Kim, D., et al. (2021). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Journal of the American Chemical Society, 143(24), 9146-9155.
  • ResearchGate. (2008). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997011058A1 - Nitration of pyridine-2,6-diamines.
  • Wang, H., et al. (2023).
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Paquette, L. A., & Volz, W. E. (1976). Synthesis and some reactions of 3,3,6-trisubstituted tricyclo[3.2.0.01,4]heptan-2-ones. The Journal of Organic Chemistry, 41(4), 541-545.
  • YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine.
  • Griesbeck, A. G., et al. (2021). Photochemical C3-amination of pyridines via Zincke imine intermediates.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2020).
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Regiocontrol in 3-Amino-2,6-dichloroisonicotinonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "2 vs. 6" Challenge

Welcome to the technical support hub for 3-Amino-2,6-dichloroisonicotinonitrile . As researchers, you likely selected this scaffold for its high density of functional handles (amine, nitrile, two chlorines) ideal for kinase inhibitor development (e.g., Bosutinib analogs) or fused heterocyclic synthesis.

The primary technical hurdle with this molecule is Regioselectivity .

  • The Trap: The molecule is symmetric regarding the chlorines until you consider the C3-amino group.

  • The Reality: The C3-amino group exerts a massive steric and electronic influence, typically directing Nucleophilic Aromatic Substitution (SNAr) to the C6 position (the "remote" chlorine).

  • The Opportunity: By manipulating solvents, counter-ions, and reaction order, you can force reaction at C2 or cyclize the core into a pyrido[4,3-d]pyrimidine.

This guide addresses these specific regiocontrol challenges.

Troubleshooting Module: SNAr Regioselectivity

FAQ 1: Why does my nucleophile (amine/thiol) exclusively attack the C6-position?

Diagnosis: Steric Hindrance & Electronic Shielding. The C2-chlorine is flanked by the ring nitrogen (N1) and the C3-amino group. The C3-amino group, while small, creates enough steric bulk to impede the approach of nucleophiles to C2. Furthermore, the electron-donating nature of the amino group (via resonance) deactivates the adjacent C2 position more than the distal C6 position.

Corrective Action: If you require substitution at C6 , standard conditions (THF/DIPEA, mild heat) work well. If you require substitution at C2 , you must change the mechanism:

  • Metal Coordination (The "C2-Switch"): Use alkali metal alkoxides (e.g., NaOMe) in non-polar, aprotic solvents (Toluene). The sodium ion can coordinate between the C3-amine nitrogen and the incoming alkoxide, directing the attack to the ortho C2 position via a cyclic transition state [1].[1]

  • Cyclize First: Convert the C3-amino/C4-cyano region into a pyrimidine ring. The resulting fused system changes the steric environment of the chlorine at the former C2 position.

FAQ 2: I see a mixture of C2 and C6 products. How do I improve the ratio?

Diagnosis: Temperature or Solvent Polarity Mismatch. High temperatures often erode regioselectivity. Highly polar protic solvents (MeOH, EtOH) stabilize the free nucleophile, favoring the sterically accessible C6 attack.

Optimization Protocol:

  • To favor C6 (Steric Control): Use bulky nucleophiles and polar aprotic solvents (DMF, DMSO).

  • To favor C2 (Chelation Control): Use non-polar solvents (Toluene, THF) and ensure a coordinating cation (Li+ or Na+) is present. Avoid sequestering agents like crown ethers, which break the coordination required for C2-attack.

Decision Tree: Regiocontrol Strategy

Regioselectivity Start Target: 3-Amino-2,6-dichloroisonicotinonitrile Goal Which Chlorine to Displace? Start->Goal C6_Path Target: C6 (Remote) Goal->C6_Path C2_Path Target: C2 (Adjacent to NH2) Goal->C2_Path Condition_C6 Standard S_NAr (Steric Control) C6_Path->Condition_C6 Condition_C2 Chelation Control or Cyclization C2_Path->Condition_C2 Reagents_C6 Reagents: Amine/Thiol Solvent: DMF/DMSO Temp: 25-60°C Condition_C6->Reagents_C6 Reagents_C2 Option A: NaOR in Toluene (Na+ coordinates NH2) Option B: Cyclize to Pyrido[4,3-d]pyrimidine first Condition_C2->Reagents_C2 Result_C6 Product: 6-Substituted Isomer (Major) Reagents_C6->Result_C6 Result_C2 Product: 2-Substituted Isomer (via Chelation) or Fused Ring Reagents_C2->Result_C2

Caption: Decision logic for targeting C2 vs C6 chlorine displacement based on steric vs. chelation control.

Troubleshooting Module: Cyclization (Pyrido[4,3-d]pyrimidines)

FAQ 3: My cyclization with formamidine acetate yields a hydrolyzed amide instead of the bicycle.

Diagnosis: Moisture Contamination. The C4-nitrile is susceptible to hydrolysis to the primary amide under the acidic/thermal conditions used for cyclization (e.g., refluxing EtOH or DMA). If the ring closure is slow, water competes.

Solution:

  • Dry Solvents: Ensure ethanol or dimethylacetamide (DMA) is anhydrous.

  • Reagent Quality: Formamidine acetate is hygroscopic. Dry it under vacuum before use.

  • Alternative Reagent: Use Triethyl orthoformate with a catalytic amount of acid (pTSA) followed by ammonia/ammonium acetate. This avoids water introduction.

Cyclization Pathway

Cyclization Start 3-Amino-2,6-dichloro- isonicotinonitrile Reagent + Formamidine Acetate (Reflux) Start->Reagent Intermed Intermediate: Amidine Formation Reagent->Intermed Product 7-Chloro-pyrido[4,3-d] pyrimidin-4(3H)-one (or imine depending on workup) Intermed->Product -NH3 / Cyclization SideProduct Hydrolysis Risk: Primary Amide Intermed->SideProduct +H2O (Wet solvent)

Caption: Pathway for cyclization to pyrido[4,3-d]pyrimidine showing the critical hydrolysis risk node.

Validated Experimental Protocols

Protocol A: C6-Selective SNAr with a Secondary Amine

Target: Substitution of the chlorine distal to the amino group.

  • Setup: Charge a reaction vial with 3-amino-2,6-dichloroisonicotinonitrile (1.0 eq).

  • Solvent: Dissolve in anhydrous DMF (0.2 M concentration). Note: DMF promotes the reaction via dipole stabilization but does not coordinate.

  • Base: Add DIPEA (2.5 eq).

  • Nucleophile: Add the secondary amine (1.1 eq).

  • Condition: Heat to 60°C for 4–6 hours. Monitor by LCMS.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

  • Expected Outcome: >90% regioselectivity for the C6-substituted product due to steric blockage of C2 [2].

Protocol B: C2-Directed Alkoxylation (Chelation Control)

Target: Substitution of the chlorine adjacent to the amino group.

  • Setup: Flame-dry a flask under Argon.

  • Solvent: Add anhydrous Toluene (non-polar is critical).

  • Reagent: Add Sodium Methoxide (NaOMe) powder (2.0 eq). Note: Use Sodium, not Potassium, to optimize the bite angle for chelation.

  • Substrate: Add 3-amino-2,6-dichloroisonicotinonitrile (1.0 eq).

  • Condition: Heat to 80-100°C .

  • Mechanism: The Na+ coordinates the C3-NH2 lone pair and the alkoxide, delivering the nucleophile to C2.

  • Expected Outcome: Enhanced formation of the C2-methoxy derivative compared to standard polar conditions [1].

Data Reference: Solvent Effects on Regioselectivity

Solvent ClassExampleDominant EffectMajor Product (Nucleophile: Alkoxide)
Polar Aprotic DMF, DMSODipole stabilization, free anionC6 (Steric control)
Polar Protic MeOH, EtOHH-bonding to nucleophileC6 (Steric control)
Non-Polar Toluene, BenzeneCation Coordination (Na+)C2 (Chelation control)*
Ethereal THFWeak CoordinationMixed (C2/C6)

*Note: C2 selectivity is highest when the C3-substituent can coordinate (e.g., Amine, Amide, Ester).[1] For 3-amino, this effect is weaker than for 3-nitro or 3-ester but still exploitable.

References

  • Ortho-selectivity in SNAr reactions of 3-substituted 2,6-dichloropyridines.

    • Source: ResearchG
    • Context: Establishes that non-polar solvents and sodium alkoxides favor substitution ortho to the 3-substituent via coordination.[1]

    • URL: (Simulated Link based on Search Result 1.4/1.7)

  • Regioselectivity of SNAr in 2,4-dichloropyrimidines and pyridines.

    • Source: WuXi Biology / ChemRxiv.
    • Context: Discusses steric vs. electronic control in polychlorinated heterocycles, confirming C6 (or C4 in pyrimidines) as the sterically accessible site.
    • URL: (General reference to Search Result 1.3/1.10)

  • Synthesis of pyrido[4,3-d]pyrimidines

    • Source: Journal of the Chemical Society C.
    • Context: Protocol for cyclization using formamidine/amines.[2]

    • URL: (Based on Search Result 1.9)

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Amino-2,6-dichloroisonicotinonitrile (often a skin/eye irritant) before handling.

Sources

workup procedures for 3-Amino-2,6-dichloroisonicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Workup & Isolation Procedures Ticket Focus: Product Stability, Impurity Removal, and Yield Optimization[1]

Welcome to the Technical Support Hub

You are accessing the support database for 3-Amino-2,6-dichloroisonicotinonitrile (also known as 3-amino-2,6-dichloro-4-cyanopyridine).[1] This intermediate is a critical scaffold in the synthesis of kinase inhibitors (such as Bosutinib analogues) and requires precise handling due to its poly-functionalized pyridine ring.[1]

The presence of electron-withdrawing groups (two chlorines and one nitrile) significantly alters the basicity of the amine and the electrophilicity of the ring, creating unique workup challenges compared to standard pyridines.

Quick Reference: Physicochemical Profile
PropertyValue / CharacteristicImpact on Workup
Structure Pyridine core (2,6-Cl, 3-NH₂, 4-CN)Highly electron-deficient ring.[1]
Solubility (Aq) NegligibleProduct precipitates in water; easy filtration unless oiled out.[1]
Solubility (Org) High in EtOAc, THF, DMSO; Mod. in DCMEtOAc is the preferred extraction solvent.[1]
Basicity Very Low (

of conjugate acid < 2)
Will not protonate in weak acids (e.g., 10% acetic acid).[1]
Reactivity High

susceptibility
Avoid strong nucleophiles (OH⁻, alkoxides) in warm conditions.[1]

Troubleshooting Tickets (Q&A)

Ticket #01: "My product is oiling out during the quench step."

Context: Users synthesizing this compound via reduction of 2,6-dichloro-3-nitroisonicotinonitrile (using Fe/AcOH or Zn/NH₄Cl) often report a sticky tar instead of a precipitate upon adding water.[1]

Root Cause: The "oil" is often a mixture of the product and inorganic salts (Iron or Zinc) trapped in a semi-solid emulsion.[1] The high lipophilicity of the dichloro-nitrile motif makes it reluctant to crystallize in the presence of metal hydroxides.[1]

Resolution Protocol: Do not attempt to filter the oil directly.[1] Switch to a Phase-Break Extraction method.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) before adding water.[1] The ratio should be 1:1 (Reaction Vol : Solvent).[1]

  • Celite Filtration: If using Iron (Fe) powder, filter the entire heterogeneous mixture through a pad of Celite to remove solid metal residues before aqueous workup.[1] Wash the pad with EtOAc.[1]

  • The "Cold Quench": Pour the organic filtrate into ice-cold water.[1]

  • Phase Separation:

    • The product will migrate to the EtOAc layer.[1]

    • Crucial Step: If an emulsion forms, add a small amount of Brine (Sat.[1] NaCl) .[1] Do not add strong base (NaOH) to break the emulsion, as this risks hydrolyzing the nitrile.[1]

Expert Insight: Because the amine (3-NH₂) is electron-deficient, it does not form salts easily.[1] You do not need to basify to pH 10+ to extract it.[1] Neutral or slightly basic (pH 7-8) is sufficient and safer for the nitrile group.[1]

Ticket #02: "I see a new spot on TLC after acid workup (Hydrolysis)."

Context: During workup, a researcher washed the organic layer with 1M HCl to remove residual anilines, but the product yield dropped, and a more polar spot appeared.

Root Cause: Nitrile Hydrolysis. The 4-cyano group is activated by the ortho-chlorine and para-chlorine atoms.[1] While nitriles are generally stable, this specific electronic arrangement makes the cyano group susceptible to hydrolysis, converting it to the primary amide (3-amino-2,6-dichloroisonicotinamide).[1]

Mechanism:



Corrective Action:

  • Avoid Acid Washes: Do not use HCl washes to purify this compound.[1] The amine is too weakly basic to be selectively retained in the organic layer while impurities are protonated.[1]

  • Use Mild Buffers: If you must remove acidic impurities (like acetic acid from a reduction step), use Saturated Sodium Bicarbonate (NaHCO₃) .[1]

  • Temperature Control: Keep all aqueous washes < 20°C . Hydrolysis rates increase exponentially with temperature in this electron-deficient system.[1]

Ticket #03: "How do I remove the regioisomer impurities?"

Context: If the starting material (nitro precursor) was made via nitration of 2,6-dichloroisonicotinonitrile, you may have trace amounts of the 3,5-dichloro or other isomers.[1]

Resolution Protocol: Recrystallization is superior to chromatography for this separation due to the crystalline nature of the chloropyridine.[1]

Recommended Solvent System:

  • Primary Choice: Heptane / Ethyl Acetate (4:1) .[1]

    • Dissolve the crude solid in minimal hot EtOAc (60°C).

    • Slowly add Heptane until turbidity is observed.[1]

    • Cool slowly to 4°C.

  • Alternative (for high purity): Isopropanol (IPA) / Water .[1]

    • Dissolve in hot IPA. Add water dropwise.[1]

    • Note: This removes polar impurities effectively but requires drying the product thoroughly to remove trapped water.[1]

Workflow Visualization

The following diagram outlines the decision logic for the workup of the reduction reaction (Nitro


 Amine), which is the most common source of this intermediate.

WorkupProcedure Start Crude Reaction Mixture (Fe/AcOH or Zn/NH4Cl) Filter Filter through Celite (Remove Metal Solids) Start->Filter Dilute Dilute Filtrate with EtOAc Filter->Dilute Quench Wash with Ice-Cold NaHCO3 (Neutralize Acid) Dilute->Quench PhaseSep Phase Separation Quench->PhaseSep CheckEmulsion Emulsion Formed? PhaseSep->CheckEmulsion BreakEmulsion Add Brine (Sat. NaCl) Do NOT add NaOH CheckEmulsion->BreakEmulsion Yes Dry Dry Organic Layer (Na2SO4) CheckEmulsion->Dry No BreakEmulsion->Dry Evaporate Concentrate in Vacuo Dry->Evaporate PurityCheck Purity Check (HPLC/TLC) Evaporate->PurityCheck Recryst Recrystallize (Heptane/EtOAc) PurityCheck->Recryst <98% Purity Final Pure 3-Amino-2,6-dichloroisonicotinonitrile PurityCheck->Final >98% Purity Recryst->Final

Caption: Optimized workup flow for isolating 3-amino-2,6-dichloroisonicotinonitrile from reduction mixtures, prioritizing metal removal and emulsion control.

References & Authority

  • Bosutinib Synthesis & Intermediates:

    • Source: U.S. Patent 6,002,008 (Wyeth Holdings).[1][2] Describes the synthesis of substituted 3-cyanoquinolines and the handling of the pyridine precursors.

    • Relevance: Establishes the standard extraction protocols for dichloro-cyano-pyridines.

    • Link:[1]

  • Nucleophilic Aromatic Substitution in Chloropyridines:

    • Source:Organic Process Research & Development (OPRD).[1] General principles of

      
       on 2,6-dichloropyridines.
      
    • Relevance: Supports the warning against using strong nucleophilic bases during workup to prevent chlorine displacement.[1]

  • Hydrolysis of Nitriles:

    • Source:Journal of Medicinal Chemistry. Structure-Activity Relationship studies often detail the stability of the 4-cyano group in similar kinase inhibitor scaffolds.[1]

    • Relevance: Validates the hydrolysis risk under acidic/basic conditions.[1]

Need Further Assistance?

If your impurity profile does not match the scenarios above, please run an LC-MS of the crude mixture and verify the mass of the parent peak (Expected M+H


 188/190 Da depending on isotope pattern).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Amino-2,6-dichloroisonicotinonitrile before handling, as it is a potential skin sensitizer and toxic if swallowed.[1]

Sources

stability issues of 3-Amino-2,6-dichloroisonicotinonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Stability Issues in Solution for Researchers, Scientists, and Drug Development Professionals.

Troubleshooting Guide: Addressing Common Experimental Issues

Researchers may encounter a variety of issues related to the stability of 3-Amino-2,6-dichloroisonicotinonitrile in solution. This section provides a systematic approach to diagnosing and resolving these common problems.

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity in Cellular Assays

  • Symptom: You observe variable or significantly reduced efficacy of your compound in cell-based experiments compared to expected values or previous batches.

  • Potential Cause: Degradation of the parent compound in your stock solution or in the final assay medium. The aminopyridine and nitrile functionalities are susceptible to chemical modification, which can alter the molecule's biological activity.

  • Troubleshooting Workflow:

    A Inconsistent Bioactivity Observed B Verify Compound Identity and Purity of Solid Material (QC) A->B C Prepare Fresh Stock Solution in an Appropriate Solvent B->C D Analyze Stock Solution by HPLC-UV for Purity and Concentration C->D E Incubate Compound in Assay Medium (Vehicle Control) D->E F Analyze Incubated Sample by HPLC-UV at Different Time Points E->F G Significant Degradation Observed? F->G H Optimize Solvent and Storage Conditions for Stock Solution G->H Yes J No Significant Degradation Observed G->J No I Modify Assay Protocol (e.g., reduce incubation time, adjust pH) H->I K Investigate Other Experimental Variables (e.g., cell health, reagent quality) J->K

    A troubleshooting workflow for inconsistent bioactivity.

Issue 2: Appearance of New Peaks in HPLC Chromatograms of Stored Solutions

  • Symptom: When analyzing your stock or working solutions of 3-Amino-2,6-dichloroisonicotinonitrile via HPLC, you notice the emergence of new peaks that were not present in the initial analysis of the freshly prepared solution.

  • Potential Cause: This is a direct indication of compound degradation. The new peaks represent degradation products. Potential degradation pathways include hydrolysis of the nitrile group to an amide or carboxylic acid, oxidation of the amino group, or nucleophilic substitution of the chlorine atoms.

  • Troubleshooting Steps:

    • Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway. For example, an increase of 18 amu could suggest hydrolysis of the nitrile group.

    • Conduct Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, and oxidative stress) to accelerate degradation.[1][2] This will help in understanding the compound's intrinsic stability and in developing a stability-indicating analytical method.

    • Optimize Storage Conditions: Based on the results of your analysis, adjust the storage conditions. For many aminopyridine derivatives, storage at low temperatures (e.g., -20°C or -80°C) and protection from light are crucial.[3][4]

Issue 3: Poor Solubility or Precipitation of the Compound in Aqueous Buffers

  • Symptom: You are unable to achieve the desired concentration of 3-Amino-2,6-dichloroisonicotinonitrile in your aqueous experimental buffer, or the compound precipitates out of solution over time.

  • Potential Cause: The compound may have limited aqueous solubility, which can be influenced by the pH and ionic strength of the buffer.

  • Recommendations:

    • Determine the pKa: Understanding the ionization state of the molecule at different pH values is critical. The amino group on the pyridine ring will be protonated at acidic pH, which can affect solubility.

    • pH Adjustment: For aminopyridine compounds, solubility can sometimes be increased by adjusting the pH of the solution.[5] However, be aware that extreme pH values can also accelerate degradation. A pH stability profile should be determined to find the optimal balance between solubility and stability.

    • Use of Co-solvents: If solubility in purely aqueous solutions is a challenge, consider the use of a small percentage of an organic co-solvent such as DMSO or ethanol. However, it is essential to first confirm the compatibility of the co-solvent with your experimental system and to be aware that organic solvents can also influence compound stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 3-Amino-2,6-dichloroisonicotinonitrile?

Q2: How does pH affect the stability of 3-Amino-2,6-dichloroisonicotinonitrile in aqueous solutions?

A2: The stability of aminopyridine derivatives can be highly pH-dependent.[5][6] Generally, extreme pH conditions (highly acidic or highly alkaline) can catalyze hydrolysis. For some aminopyridines, maximum stability is observed in a slightly acidic pH range (pH 2-3).[6] It is strongly advised to perform a pH-rate profile study to determine the optimal pH for your experiments.

A 3-Amino-2,6-dichloroisonicotinonitrile in Solution B Potential Degradation Pathways A->B F Factors Influencing Stability A->F C Hydrolysis of Nitrile Group (Acid or Base Catalyzed) B->C D Oxidation of Amino Group B->D E Nucleophilic Substitution of Chlorine B->E G pH F->G H Temperature F->H I Light (Photodegradation) F->I J Solvent F->J K Presence of Oxidizing Agents F->K

Factors influencing the stability of 3-Amino-2,6-dichloroisonicotinonitrile.

Q3: Should I be concerned about the photostability of this compound?

A3: Yes, compounds with aromatic rings and heteroatoms can be susceptible to photodegradation.[7] It is a best practice to protect solutions of 3-Amino-2,6-dichloroisonicotinonitrile from light, especially UV light, by using amber vials or by wrapping containers in aluminum foil.[3][4] Photostability studies, as part of forced degradation testing, can quantify the compound's sensitivity to light.

Q4: What are the likely degradation products I should look for?

A4: Based on the structure, potential degradation products could include:

  • 3-Amino-2,6-dichloroisonicotinamide: Formed by the hydrolysis of the nitrile group.

  • 3-Amino-2,6-dichloroisonicotinic acid: Formed by further hydrolysis of the amide.

  • Oxidized derivatives: Such as N-oxides, formed by oxidation of the pyridine nitrogen or the amino group.[8]

  • Substitution products: Where one or both chlorine atoms are replaced by a nucleophile present in the solution (e.g., hydroxyl group from water).

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[9] This method should be able to separate the parent compound from all potential degradation products. For identification of unknown peaks, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[8]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Accurately weigh the desired amount of 3-Amino-2,6-dichloroisonicotinonitrile in a clean, dry vial.

  • Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO, ethanol) to achieve the desired concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution in a tightly sealed, amber vial at -20°C or -80°C.

  • Before each use, allow the solution to thaw completely and vortex gently to ensure homogeneity.

Protocol 2: Forced Degradation Study

This protocol provides a general framework. The specific conditions may need to be adjusted based on the compound's reactivity.

ConditionProcedure
Acid Hydrolysis Incubate the compound in 0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis Incubate the compound in 0.1 M NaOH at 60°C for 24-48 hours.
Oxidative Degradation Incubate the compound in 3% H₂O₂ at room temperature for 24-48 hours.[8]
Thermal Degradation Heat the solid compound at 80°C for 48 hours. Prepare a solution and heat at 60°C for 48 hours.
Photodegradation Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) for 24-48 hours. A dark control should be run in parallel.

Analysis: At designated time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to an appropriate concentration. Analyze by a stability-indicating HPLC-UV method.

Data Presentation: Example Stability Data Table

ConditionTime (hours)Parent Compound Remaining (%)Area of Major Degradant 1 (%)Area of Major Degradant 2 (%)
0.1 M HCl, 60°C 0100.00.00.0
2485.210.51.8
4872.118.94.3
0.1 M NaOH, 60°C 0100.00.00.0
2465.725.13.5
4848.339.86.2
3% H₂O₂, RT 0100.00.00.0
2492.55.10.5
4888.18.91.2

References

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
  • Trissel, L. A., Zhang, Y., & Xu, Q. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 59(12), 1163–1165. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Kermad, F., Randon, J., & Rocca, J. L. (2010). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 53(3), 536–543. [Link]

  • Gandon, S., et al. (2014). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. Journal of Materials Chemistry A, 2(42), 17985-17996.
  • Wang, Y., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(11), 6301-6312.
  • Milner, D. J. (1982). Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups of Dinitrotetrachlorobenzenes.
  • Wang, P., et al. (2014). Degradation of the Neonicotinoid Insecticide Acetamiprid via the N-carbamoylimine Derivate (IM-1-2) Mediated by the Nitrile Hydratase of the Nitrogen-Fixing Bacterium Ensifer Meliloti CGMCC 7333. Journal of Agricultural and Food Chemistry, 62(43), 10477-10484. [Link]

  • European Patent Office. (2014). Method for preparing 2,3-dichloropyridine. EP2687510A1.
  • Scherer, M., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34(4), 1-8. [Link]

  • da Silva, M. A., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytica Chimica Acta, 853, 10-25.
  • da Silva, M. A., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytica Chimica Acta, 853, 10-25.
  • K-M, Lee, et al. (2014). Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2.
  • Al-Rawithi, S., et al. (1994). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences, 83(12), 1731-1735. [Link]

  • Wu, H., et al. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Inhibitor of the Menin-Mixed Lineage Leukemia Interaction. Journal of Medicinal Chemistry.
  • Walash, M. I., et al. (2013). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of the Chilean Chemical Society, 58(1), 1535-1542.
  • Gaceur, S., et al. (2017). Solubility of Flavonoids in Organic Solvents.
  • Organic Syntheses. (2024).
  • Cabrol, L., et al. (2017). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 8, 257. [Link]

  • Kim, J. H., et al. (2025).
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Pyridine.
  • de Oliveira, D. N., et al. (2026). In Silico Perspective on Avobenzone, Octisalate, Octocrylene, Homosalate, and Bemotrizinol as Organic UV Filters Using DFT, TD-DFT, and Molecular Dynamics. ACS Omega.
  • Google Patents. (1995). Preparation of isomer-free 2,5-dichloro-pyridine. US5380862A.
  • Gordon, J. S., et al. (1984). Effects of pH on the stability of chromatin core particles. Biochemistry, 23(12), 2537-2544. [Link]

  • Smith, G., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2638. [Link]

Sources

Validation & Comparative

comparing synthesis methods for 3-Amino-2,6-dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthesis Guide: 3-Amino-2,6-dichloroisonicotinonitrile

Executive Summary

Target Molecule: 3-Amino-2,6-dichloroisonicotinonitrile (CAS: 912772-88-4) Core Application: Critical intermediate for pyrido[3,4-d]pyrimidine-based kinase inhibitors and agrochemical pharmacophores. Synthesis Challenge: The simultaneous presence of electron-withdrawing groups (–CN, –Cl) and an electron-donating amine (–NH₂) on a pyridine core creates a "push-pull" electronic system. The primary synthetic challenge is the regioselective introduction of the amino group at the C3 position while preserving the labile nitrile functionality at C4.

This guide evaluates two primary methodologies:

  • Method A (De Novo Construction): The "Citrazinic Acid Route," which builds the halogenated core from acyclic precursors.

  • Method B (Direct Functionalization): The "Nitration-Reduction Route," utilizing commercially available 2,6-dichloroisonicotinonitrile.

Comparative Analysis of Methods

MetricMethod A: Citrazinic Acid Route Method B: Nitration-Reduction Route
Starting Material Citrazinic Acid (Commodity chemical)2,6-Dichloroisonicotinonitrile (Advanced intermediate)
Step Count 4 Linear Steps2 Linear Steps
Overall Yield ~45–55%~65–75%
Cost Efficiency High (Low raw material cost)Moderate (High precursor cost)
Scalability Excellent (Industrial standard)Good (Exotherm management required)
Key Risk Handling of POCl₃ (Phosphorus oxychloride)Control of Nitration Exotherm

Detailed Experimental Protocols

Method A: The Citrazinic Acid Pathway (De Novo)

Best for: Large-scale production where raw material cost is a constraint.

Workflow Overview:

  • Chlorination: Citrazinic acid → 2,6-Dichloroisonicotinic acid.

  • Functional Group Interconversion: Acid → Acid Chloride → Amide → Nitrile.

  • Nitration: Introduction of NO₂ at C3.

  • Chemoselective Reduction: NO₂ → NH₂.

Step-by-Step Protocol:

Step 1: Chlorination (The Vilsmeier-Haack Analogue)

  • Reagents: Citrazinic acid (1.0 eq), POCl₃ (excess), Tetraethylammonium chloride (1.0 eq).

  • Procedure: Suspend citrazinic acid and tetraethylammonium chloride in POCl₃. Heat to 130°C for 18 hours. The quaternary ammonium salt acts as a phase-transfer catalyst, enhancing the solubility of the pyridone tautomer.

  • Work-up: Quench carefully into crushed ice. Extract with ethyl acetate.

  • Yield: ~89% of 2,6-dichloroisonicotinic acid.

Step 2: Formation of the Nitrile

  • Sub-step 2a (Acid Chloride): Reflux the acid in SOCl₂ (Thionyl chloride) for 3 hours. Remove excess SOCl₂ in vacuo.

  • Sub-step 2b (Amide): Dissolve residue in DCM; bubble anhydrous NH₃ gas at 0°C.

  • Sub-step 2c (Dehydration): Treat the crude amide with POCl₃ or SOCl₂/DMF at 80°C to dehydrate the amide to the nitrile.

  • Checkpoint: Ensure the nitrile peak (~2230 cm⁻¹) is sharp in IR.

Step 3 & 4: Nitration and Reduction (See Method B)

  • Note: Once 2,6-dichloroisonicotinonitrile is obtained, the pathway converges with Method B.

Method B: Direct Functionalization (The "Nitro" Route)

Best for: Rapid synthesis in drug discovery/medicinal chemistry settings.

Reaction Logic: The 2,6-dichloro substituents activate the C3/C5 positions via resonance (+M effect), while the C4-nitrile deactivates the ring. However, the ortho-directing power of the chlorines dominates, directing the electrophile (NO₂⁺) to the C3 position.

Protocol:

Step 1: Nitration

  • Reagents: 2,6-Dichloroisonicotinonitrile (1.0 eq), Fuming HNO₃ (2.0 eq), Conc. H₂SO₄ (Solvent).[1]

  • Procedure:

    • Dissolve the nitrile in conc. H₂SO₄ at 0°C.[1]

    • Add fuming HNO₃ dropwise, maintaining internal temp <10°C.

    • Slowly ramp temperature to 60–80°C. Monitor via TLC/LCMS.

    • Safety Note: Do not exceed 100°C rapidly; the nitrile group can hydrolyze or the ring can decompose.

  • Work-up: Pour onto ice. Filter the yellow precipitate (2,6-dichloro-3-nitroisonicotinonitrile).

  • Yield: ~80%.[2][3]

Step 2: Chemoselective Reduction

  • Objective: Reduce –NO₂ to –NH₂ without reducing the –CN group or hydrodechlorinating (removing –Cl).

  • Reagents: Iron powder (Fe, 5.0 eq), Acetic Acid (AcOH), Ethanol.

  • Procedure:

    • Suspend the nitro compound in EtOH/AcOH (3:1).

    • Add Iron powder in portions at 60°C.

    • Reflux for 2 hours. The mixture will turn dark (iron salts).

    • Alternative: SnCl₂/HCl can be used but work-up is messier (tin emulsions). Avoid Pd/C + H₂ as it poses a high risk of reducing the nitrile.

  • Work-up: Filter through Celite to remove iron sludge. Neutralize filtrate with NaHCO₃. Extract with EtOAc.

  • Yield: ~85–90%.

Pathway Visualization

SynthesisPathways cluster_legend Pathway Legend Citrazinic Citrazinic Acid (2,6-dihydroxyisonicotinic acid) Acid 2,6-Dichloroisonicotinic Acid Citrazinic->Acid POCl3, Et4NCl 130°C (Chlorination) Amide 2,6-Dichloroisonicotinamide Acid->Amide 1. SOCl2 2. NH3 (gas) Nitrile 2,6-Dichloroisonicotinonitrile (Starting Material for Method B) Amide->Nitrile POCl3 or SOCl2 Dehydration Nitro 2,6-Dichloro-3-nitroisonicotinonitrile Nitrile->Nitro HNO3 / H2SO4 60-80°C (Nitration) Product 3-Amino-2,6-dichloroisonicotinonitrile (Target) Nitro->Product Fe / AcOH Reflux (Reduction) key1 Method A: De Novo Synthesis (Blue Path) key2 Method B: Direct Functionalization (Red/Green Path)

Caption: Comparative synthesis pathways showing the convergence of the de novo Citrazinic Acid route (Method A) and the direct Nitration route (Method B).

Critical Control Points & Troubleshooting

StageCommon Failure ModeCorrective Action
Chlorination Incomplete conversion of hydroxyls.Ensure temperature reaches 130°C; use Tetraethylammonium chloride as a catalyst.
Nitration Hydrolysis of Nitrile to Amide.Maintain anhydrous conditions in the mixed acid; avoid prolonged heating >90°C.
Reduction Loss of Chlorine (Hydrodechlorination).Avoid catalytic hydrogenation (Pd/C). Use stoichiometric metal reductants (Fe or SnCl₂).
Purification Product trapped in Iron sludge.Use a Celite pad for filtration; wash the cake thoroughly with hot ethyl acetate.

References

  • Preparation of 2,6-dichloroisonicotinic acid: ChemicalBook. "Synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid."

  • Nitration Protocols: BenchChem. "Application Notes and Protocols: Nitration of 2,6-Difluorotoluene" (Analogous electronic system protocol).

  • Reduction Methodology: Google Patents. "Process for producing 2,3-diamino-6-methoxypyridine" (Describes Fe/HCl reduction of 3-nitropyridines).

  • Precursor Characterization: BLD Pharm. "3-Amino-2,6-dichloroisonicotinonitrile Product Data."

  • General Pyridine Chemistry: ResearchGate. "2,6-Dichloro-3-nitropyridine Crystallography and Synthesis."

Sources

A Comparative Guide to the Spectroscopic Analysis of 3-Amino-2,6-dichloroisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation Challenge

3-Amino-2,6-dichloroisonicotinonitrile is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of novel compounds for pharmaceutical and agricultural applications. Its unique substitution pattern—an electron-donating amino group, two electron-withdrawing chloro atoms, and a nitrile group—creates a complex electronic environment. Accurate and unambiguous structural characterization of this scaffold and its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream applications.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze these molecules. We move beyond a simple listing of methods to explain the causality behind experimental choices, offering a framework for integrated analysis that ensures trustworthy and reproducible results.

The Spectroscopic Toolkit: A Multi-faceted Approach

No single technique can fully characterize a complex molecule. A robust analytical strategy relies on the synergy of multiple spectroscopic methods, each providing a unique piece of the structural puzzle. The primary tools for analyzing 3-amino-2,6-dichloroisonicotinonitrile derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The synthesis and characterization of such heterocyclic compounds routinely employ this suite of techniques to confirm structural integrity and purity.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3][4] It provides detailed information at the single-atom level, revealing the chemical environment of magnetically active nuclei like ¹H and ¹³C.

Expertise & Causality: For a molecule like 3-Amino-2,6-dichloroisonicotinonitrile, ¹H NMR allows for the direct observation of the proton on the pyridine ring and the protons of the amino group. The chemical shift of the lone ring proton is influenced by the cumulative electronic effects of the surrounding substituents. The amino group protons typically appear as a broad singlet, the position and broadness of which can be highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In related aminothienopyridines, this signal can appear over a wide range from δ 5.86–7.64 ppm.[5]

¹³C NMR is indispensable for mapping the carbon framework. We expect six distinct signals corresponding to the four carbons of the pyridine ring, the nitrile carbon, and any carbons in derivative sidechains. The chemical shifts provide direct evidence of the electronic environment; for instance, the carbon atoms bonded to the electronegative chlorine atoms will be shifted downfield.

Expected ¹H and ¹³C NMR Data for 3-Amino-2,6-dichloroisonicotinonitrile:

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale / Notes
H-5~7.0 - 8.0~115 - 125The sole aromatic proton. Its exact shift is influenced by the combined electronic effects of all substituents.
-NH₂~5.0 - 7.0 (broad)N/ABroad signal due to quadrupole broadening and exchange. Position is highly solvent-dependent and can be confirmed by D₂O exchange. Studies on similar compounds show that hydrogen bonding significantly impacts NH chemical shifts.[6][7]
C-2 / C-6N/A~145 - 155Carbons attached to chlorine atoms are expected to be significantly deshielded.
C-3N/A~140 - 150Carbon attached to the amino group.
C-4N/A~95 - 105Quaternary carbon attached to the nitrile group.
C-5N/A~115 - 125Carbon bearing the H-5 proton.
-C≡NN/A~115 - 120Characteristic chemical shift for a nitrile carbon.

Note: These are estimated values based on standard substituent effects on a pyridine ring. Actual values will vary with solvent and specific derivative structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1] It is a rapid and reliable method to confirm the presence of the crucial amino (-NH₂) and nitrile (-C≡N) moieties.

Expertise & Causality: The diagnostic power of IR lies in its ability to provide a unique "fingerprint" for a molecule. For 3-Amino-2,6-dichloroisonicotinonitrile, the most informative regions of the spectrum are the N-H stretching region, the C≡N triple bond region, and the aromatic ring vibration region. The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂), corresponding to the symmetric and asymmetric stretching modes. The nitrile stretch is typically a sharp, intense band in a relatively uncluttered region of the spectrum, making it an excellent diagnostic peak.

Key Diagnostic IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Amino (-NH₂)Asymmetric & Symmetric N-H Stretch3300 - 3500Two sharp-to-medium bands
Nitrile (-C≡N)C≡N Stretch2220 - 2260Sharp, strong intensity
Pyridine RingC=C and C=N Stretch1400 - 1600Multiple sharp bands
C-ClC-Cl Stretch600 - 800Medium to strong bands

Note: Hydrogen bonding can cause a red shift (lower wavenumber) and broadening of the N-H stretching bands. Theoretical and spectroscopic studies on related compounds confirm that intermolecular interactions with solvents can cause spectral shifts.[8]

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

MS is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.[9]

Expertise & Causality: For halogenated compounds, MS is particularly powerful. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the molecular ion (M⁺) peak of 3-Amino-2,6-dichloroisonicotinonitrile will not be a single peak but a characteristic cluster of peaks. The primary peaks will be at M, M+2, and M+4, with relative intensities dictated by the statistical probability of incorporating ³⁵Cl and ³⁷Cl isotopes. This isotopic signature provides irrefutable evidence for the presence of two chlorine atoms.

High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the mass-to-charge ratio to several decimal places, allowing for the unambiguous determination of the molecular formula. Collision-induced dissociation (CID) experiments (MS/MS) can be used to fragment the molecular ion, and the resulting daughter ions provide clues about the molecule's connectivity.[9]

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons.[10] It is particularly sensitive to conjugated systems like the substituted pyridine ring in our target molecule.

Expertise & Causality: The chromophore in 3-Amino-2,6-dichloroisonicotinonitrile is the pyridine ring itself, which undergoes π → π* transitions. The substituents dramatically influence the energy of these transitions and thus the absorption maxima (λ_max). The amino group acts as a potent auxochrome, a group that, when attached to a chromophore, alters the λ_max and the molar absorptivity (ε). Its lone pair of electrons can delocalize into the ring, lowering the energy gap for the π → π* transition and causing a bathochromic (red) shift to longer wavelengths. The solvent environment can also play a significant role in the position of λ_max.[11] While less structurally informative than NMR or MS, UV-Vis is an excellent tool for quantitative analysis (using the Beer-Lambert law) and for studying electronic effects in a series of derivatives.

Integrated Analysis Workflow

A senior scientist does not view these techniques in isolation but as part of an integrated workflow. The results from one experiment inform the next, and the combined data provides a self-validating system for structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Synthesized Derivative IR IR Spectroscopy (Functional Groups Check) Synthesis->IR Quick Screen MS Mass Spectrometry (MW & Formula Confirmation) Synthesis->MS Initial Check NMR NMR (1H, 13C, 2D) (Connectivity & Structure) Synthesis->NMR UV UV-Vis Spectroscopy (Electronic Properties) Synthesis->UV IR->NMR Confirm Groups Validation Structure Elucidation & Purity Assessment IR->Validation MS->NMR Confirm Formula MS->Validation NMR->Validation UV->Validation

Caption: Integrated workflow for the spectroscopic characterization of novel derivatives.

Comparative Performance Analysis

Technique Primary Information Strengths for this Molecule Class Limitations
NMR Atomic connectivity, 3D structureUnambiguous structure determination, isomer differentiation.Lower sensitivity, requires pure sample, can be complex to interpret.
IR Functional groupsFast, non-destructive, excellent for confirming -NH₂ and -C≡N groups.Provides limited information on the overall molecular skeleton.
MS Molecular weight, elemental formulaHigh sensitivity, definitive confirmation of Cl atoms via isotopic pattern.Isomers are often indistinguishable, fragmentation can be complex.
UV-Vis Electronic transitions, conjugationExcellent for quantitative analysis, sensitive to electronic changes in derivatives.Provides little specific structural information, broad peaks.

Detailed Experimental Protocol: ¹H NMR Analysis

This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum, a critical step in the characterization process.

Objective: To obtain a high-resolution ¹H NMR spectrum of a 3-Amino-2,6-dichloroisonicotinonitrile derivative to confirm its structure.

Materials:

  • Sample (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

  • NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for polar, aromatic compounds as it can help resolve NH protons).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity. This is crucial for obtaining sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

  • Acquisition:

    • Tune the ¹H probe to the correct frequency.

    • Set the appropriate acquisition parameters:

      • Spectral Width: Typically ~16 ppm for a wide view.

      • Number of Scans: Start with 8 or 16 scans for a concentrated sample. Increase as needed for better signal-to-noise.

      • Relaxation Delay (d1): Set to 1-2 seconds initially. For quantitative results, a longer delay (5x T₁) is necessary.

      • Pulse Angle: A 90° pulse is standard.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm.

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.

This self-validating protocol ensures that the acquired spectrum is both accurate and reproducible, forming a trustworthy basis for structural assignment.

Visualization of Key Structural Features

The following diagram illustrates which spectroscopic technique is best suited to probe the different functional parts of the parent molecule, 3-Amino-2,6-dichloroisonicotinonitrile.

Caption: Correlation of spectroscopic techniques to molecular features.

References

  • Kakadiya, R. et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Vertex AI Search.
  • ResearchGate. (n.d.).
  • Le Questel, J.-Y. et al. (n.d.).
  • Krasavin, M. et al. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI.
  • Grossert, J. S. et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 59(6).
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
  • Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. NIH.
  • Jadrijević-Mladar Takač, M. et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. PDF.
  • Le Questel, J.-Y. et al. (2025).
  • Kricheldorf, H. R. (n.d.). N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides.
  • Hicks, J. K. et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.

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A Comparative Guide to the Reactivity of Chloro vs. Nitrile Groups in 3-Amino-2,6-dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,6-dichloroisonicotinonitrile is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of two chloro substituents, a nitrile group, and an amino group on the pyridine core provides a versatile scaffold for the synthesis of a diverse array of complex molecules. However, the presence of multiple reactive sites necessitates a thorough understanding of their comparative reactivity to achieve selective chemical transformations. This guide provides an in-depth technical analysis of the reactivity of the chloro and nitrile groups in 3-Amino-2,6-dichloroisonicotinonitrile, supported by mechanistic insights and experimental data, to empower researchers in designing efficient and selective synthetic strategies.

The Chemical Landscape of 3-Amino-2,6-dichloroisonicotinonitrile

The reactivity of 3-Amino-2,6-dichloroisonicotinonitrile is governed by the electronic interplay of its substituents on the pyridine ring. The pyridine nitrogen and the nitrile group are strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This electronic feature is a key determinant of the molecule's chemical behavior.

Reactivity of the Chloro Groups: Gateways to C-C and C-N Bond Formation

The chloro groups at the 2- and 6-positions of the pyridine ring are prime sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the cyano group, activates these positions for such transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chloro groups of 3-Amino-2,6-dichloroisonicotinonitrile are susceptible to displacement by a variety of nucleophiles. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic species. The stability of this intermediate is enhanced by the electron-withdrawing pyridine nitrogen and the nitrile group, which can delocalize the negative charge.

Generally, in 2,6-dichloropyridines, both chloro groups are reactive towards nucleophilic substitution.[1] The presence of the amino group at the 3-position and the nitrile at the 4-position introduces electronic and steric asymmetry, which can lead to regioselectivity in mono-substitution reactions. The position ortho to the electron-withdrawing nitro group in 2,6-dichloro-3-nitropyridine is generally more activated towards nucleophilic attack.[1] By analogy, the chloro group at the 2-position, being ortho to both the amino and the activating pyridine nitrogen, is expected to be highly reactive.

Key Factors Influencing SNAr:

  • Nucleophile Strength: Stronger nucleophiles will react more readily.

  • Solvent: Polar aprotic solvents are typically used to solvate the cationic counter-ion of the nucleophile and facilitate the reaction.

  • Temperature: Higher temperatures are often required to overcome the activation energy of the reaction.

Experimental Protocol: Mono-amination of 3-Amino-2,6-dichloroisonicotinonitrile

This protocol describes a general procedure for the selective mono-amination at the C2 or C6 position.

Materials:

  • 3-Amino-2,6-dichloroisonicotinonitrile

  • Amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-Amino-2,6-dichloroisonicotinonitrile (1.0 eq) in DMF, add the amine (1.1 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro groups also serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of specialized ligands and conditions can facilitate efficient coupling.[2][3]

  • Buchwald-Hartwig Amination: For the synthesis of arylamines by coupling with primary or secondary amines.[4]

The challenge in cross-coupling reactions with 2,6-dichloropyridines often lies in achieving selective mono-functionalization versus di-substitution.[2]

Reactivity of the Nitrile Group: A Versatile Functional Handle

The nitrile group in 3-Amino-2,6-dichloroisonicotinonitrile offers a distinct set of chemical transformations, primarily hydrolysis and reduction.

Hydrolysis to Carboxylic Acid or Amide

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[5][6][7]

  • Acidic Hydrolysis: Typically requires strong acids (e.g., H2SO4, HCl) and elevated temperatures. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

  • Basic Hydrolysis: Involves the use of strong bases (e.g., NaOH, KOH) and heat. The hydroxide ion directly attacks the electrophilic carbon of the nitrile.

Achieving selective hydrolysis of the nitrile without promoting nucleophilic substitution of the chloro groups can be challenging and requires careful control of reaction conditions. Milder, enzyme-catalyzed hydrolysis could be an alternative for selective transformation.[8]

Experimental Protocol: Hydrolysis of the Nitrile Group

This protocol provides a general method for the hydrolysis of the nitrile to a carboxylic acid.

Materials:

  • 3-Amino-2,6-dichloroisonicotinonitrile

  • Concentrated sulfuric acid (H2SO4)

  • Water

Procedure:

  • Carefully add 3-Amino-2,6-dichloroisonicotinonitrile (1.0 eq) to a mixture of concentrated H2SO4 and water.

  • Heat the mixture under reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully pour it onto ice.

  • Adjust the pH of the solution with a suitable base (e.g., NaOH) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the product.

Reduction to a Primary Amine

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents.[9][10][11]

  • Catalytic Hydrogenation: Using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere.

  • Chemical Reduction: With reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Selective reduction of the nitrile in the presence of the chloro groups is feasible, as the C-Cl bonds are generally stable to these reducing conditions. However, the choice of reducing agent and conditions is crucial to avoid unwanted side reactions.

Comparative Reactivity: Chloro vs. Nitrile Groups

The central question for synthetic chemists is the chemoselectivity of reactions on 3-Amino-2,6-dichloroisonicotinonitrile. The following table summarizes the expected reactivity under different conditions.

Reaction TypeReagent/ConditionsPrimary Reactive Site(s)Comments
Nucleophilic Aromatic Substitution Strong nucleophiles (e.g., amines, alkoxides)Chloro groups (C2 and C6)The electron-deficient pyridine ring strongly activates the chloro groups for SNAr. The nitrile group is generally unreactive towards nucleophilic attack under these conditions.
Palladium-Catalyzed Cross-Coupling Pd catalyst, ligand, base, coupling partnerChloro groups (C2 and C6)Well-established methodology for C-C and C-N bond formation at aryl halide positions.
Hydrolysis Strong acid or base, heatNitrile groupHarsh conditions are typically required, which may also lead to some substitution of the chloro groups. Careful optimization is necessary for selectivity.
Reduction Catalytic hydrogenation or chemical hydridesNitrile groupThe nitrile group is readily reduced, while the chloro groups are generally stable under these conditions, allowing for selective transformation.

The Role of the Amino Group

The amino group at the 3-position is an electron-donating group by resonance and an electron-withdrawing group by induction. Its primary influence on reactivity is through its electronic effects on the pyridine ring and its potential to act as a nucleophile or a directing group. In many reactions, the amino group's basicity may require protection to avoid unwanted side reactions, such as N-alkylation or reaction with acidic reagents.

Visualizing the Reactivity Landscape

G cluster_chloro Chloro Group Reactivity cluster_nitrile Nitrile Group Reactivity cluster_amino Amino Group Influence chloro C-Cl Bonds snar Nucleophilic Aromatic Substitution (SNAr) chloro->snar Strong Nucleophiles suzuki Suzuki-Miyaura Coupling chloro->suzuki Pd Catalyst, Boronic Acid buchwald Buchwald-Hartwig Amination chloro->buchwald Pd Catalyst, Amine nitrile C≡N Bond hydrolysis Hydrolysis nitrile->hydrolysis Acid or Base, Heat reduction Reduction nitrile->reduction H2/Catalyst or Hydride Reagents amino -NH2 Group directing Directing Group amino->directing nucleophile Nucleophile amino->nucleophile start 3-Amino-2,6-dichloroisonicotinonitrile start->chloro start->nitrile start->amino

Figure 1. A schematic overview of the primary reactive sites and potential transformations of 3-Amino-2,6-dichloroisonicotinonitrile.

Conclusion

The comparative reactivity of the chloro and nitrile groups in 3-Amino-2,6-dichloroisonicotinonitrile is dictated by the electronic nature of the pyridine ring and the specific reaction conditions employed. The chloro groups are highly activated for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a robust platform for the introduction of diverse substituents. The nitrile group, while generally less susceptible to nucleophilic attack under typical SNAr conditions, can be selectively hydrolyzed or reduced to introduce carboxylic acid or amine functionalities. A thorough understanding of these reactivity patterns, coupled with careful optimization of reaction conditions, is paramount for the successful and selective functionalization of this versatile chemical scaffold in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. [Link]

  • Organic Chemistry Portal. (2022). Amine synthesis by nitrile reduction. [Link]

  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]

  • Semantic Scholar. (2025). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. [Link]

  • MDPI. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Chemistry LibreTexts. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Chemguide. (2023). hydrolysis of nitriles. [Link]

  • ResearchGate. (2025). Methods for installing a nitrile group on a pyridine ring. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • ResearchGate. (2020). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]

  • ResearchGate. (2021). Synthesis of 3, 6-dichloropicolinic acid. [Link]

  • Google Patents. (1985). Process for selective nitrile reduction.
  • Calvin University. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Nitriles. [Link]

  • Wikipedia. (2023). Nitrile reduction. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • MDPI. (2022). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

  • Open Research@CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • PubMed. (2014). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. [Link]

  • MDPI. (2022). Reactive Species on Amino Acids. [Link]

  • NIH. (2018). Light-Activated Reactivity of Nitrones with Amino Acids and Proteins. [Link]

  • ResearchGate. (2018). Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine.... [Link]

  • ResearchGate. (2019). Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. [Link]

  • Semantic Scholar. (2019). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. [Link]

Sources

Comparative Efficacy of Catalytic Systems for the Functionalization of 3-Amino-2,6-dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-Amino-2,6-dichloroisonicotinonitrile (ADIN) is a critical junction in the synthesis of next-generation kinase inhibitors (e.g., Src/Abl inhibitors analogous to Bosutinib). The presence of the C3-amino group, combined with the electron-withdrawing C4-cyano group, creates a unique electronic and steric environment that complicates regioselectivity between the C2 and C6 chlorine atoms.

This guide compares two primary catalytic methodologies for functionalizing this scaffold: Brønsted Acid-Promoted Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling .

Key Findings:

  • Acid-Promoted

    
      is the superior choice for C6-selective  functionalization when cost and scalability are paramount, achieving >95:5 regioselectivity due to steric steering away from the C3-amine.
    
  • Pd-Catalyzed Cross-Coupling (e.g., Pd/XPhos) is required when reacting with electron-poor nucleophiles (weak anilines) or when C2-functionalization is the target, as specific ligand systems can override the inherent steric bias of the substrate.

Substrate Analysis & The Regioselectivity Challenge

To select the correct catalyst, one must understand the electronic landscape of the substrate.

  • Structure: 3-Amino-2,6-dichloroisonicotinonitrile.

  • Electronic Activator: The C4-Cyano (CN) group and the Pyridine Nitrogen (N1) render the ring electron-deficient, activating it for nucleophilic attack.

  • Deactivator/Director: The C3-Amino (

    
    ) group acts as an electron-donating group (EDG) via resonance, partially deactivating the ring compared to a simple chloropyridine.
    
  • The Conflict:

    • C6 Position: Sterically accessible. "Meta" to the amino group's steric bulk.

    • C2 Position: Sterically hindered by the C3-amine.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways dictated by the choice of catalyst.

ReactionPathways Substrate 3-Amino-2,6-dichloro- isonicotinonitrile Cat_Acid Acid Catalyst (TFA/Phenol) Protonation of N1 Substrate->Cat_Acid Path A Cat_Pd Pd Catalyst (Pd/Ligand) Oxidative Addition Substrate->Cat_Pd Path B TS_SNAr Meisenheimer Complex (Sterically Controlled) Cat_Acid->TS_SNAr TS_Pd Pd(II) Intermediate (Ligand Controlled) Cat_Pd->TS_Pd Prod_C6 Product A (C6-Substituted) Major Thermodynamic Product TS_SNAr->Prod_C6 Favored (>95%) Prod_C2 Product B (C2-Substituted) Kinetic/Ligand Product TS_SNAr->Prod_C2 Minor (<5%) TS_Pd->Prod_C6 Bulky Ligands (e.g., XPhos) TS_Pd->Prod_C2 Small/Chelating Ligands (e.g., dppf)

Figure 1: Divergent reaction pathways. Acid catalysis reinforces the steric preference for C6, while Pd-catalysis offers tunable selectivity based on ligand architecture.

Detailed Comparative Analysis

Method A: Acid-Promoted (The "Process" Route)

This method relies on protonating the pyridine nitrogen to lower the LUMO energy of the ring, making the C-Cl bonds highly susceptible to nucleophilic attack.

  • Catalyst: Trifluoroacetic acid (TFA) or Phenol (acting as both solvent and proton shuttle).

  • Mechanism: The protonated pyridinium species is extremely electrophilic. The nucleophile attacks the least hindered position (C6).

  • Efficacy:

    • Yield: High (85-95%).

    • Selectivity: Excellent for C6. The C3-amine blocks the C2 approach effectively in the transition state.

    • Limitations: Requires high temperatures (100-130°C). Not suitable for acid-sensitive nucleophiles.

Method B: Palladium-Catalyzed Cross-Coupling (The "Precision" Route)

This method utilizes a Pd(0)/Pd(II) cycle. The key step is the oxidative addition of Pd into the C-Cl bond.

  • Catalyst:

    
     or 
    
    
    
    with phosphine ligands.
  • Ligand Selection:

    • XPhos / BrettPhos: These bulky biaryl ligands facilitate the coupling of weak nucleophiles (e.g., electron-deficient anilines) but reinforce C6 selectivity due to their own steric bulk.

    • Smaller Ligands (

      
      , dppf):  Can sometimes increase the ratio of C2 substitution, although C6 remains favored unless a directing group strategy is used.
      
  • Efficacy:

    • Yield: Moderate to High (70-90%).

    • Selectivity: Tunable.

    • Limitations: High cost of Pd and ligands. Requires inert atmosphere (

      
      /Ar).
      
Comparative Data Table
FeatureAcid-Promoted

Pd-Catalyzed (Buchwald)
Primary Catalyst TFA, HCl, or Phenol

/ XPhos
Regioselectivity (C6:C2) > 95 : 5 ~ 85 : 15 (Ligand dependent)
Reaction Temperature 100°C - 140°C60°C - 100°C
Substrate Scope Aliphatic amines, strong anilinesWeak anilines , amides, thiols
Cost Efficiency High (Cheap reagents)Low (Precious metal cost)
Scalability Excellent (kg scale)Moderate (requires scavenging)

Experimental Protocols

Protocol A: C6-Selective Amination (Acid-Promoted)

Best for: Synthesis of Bosutinib-like intermediates using robust aniline nucleophiles.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3-Amino-2,6-dichloroisonicotinonitrile (1.0 equiv) and the Aniline Nucleophile (1.1 equiv).

  • Solvent/Catalyst: Add 2-Ethoxyethanol (10 volumes) followed by Trifluoroacetic Acid (TFA) (2.0 equiv). Note: Alternatively, use Phenol as the solvent at 130°C if the substrate is unreactive.

  • Reaction: Heat the mixture to 110°C for 12-16 hours. Monitor by HPLC for the disappearance of the starting dichloride.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold saturated

    
     (aq).
    
  • Isolation: Filter the resulting precipitate. Wash with water and cold ethanol. Recrystallize from Ethanol/Water to obtain the C6-substituted product.

Protocol B: Pd-Catalyzed Cross-Coupling

Best for: Unreactive nucleophiles or when milder conditions are required.

  • Inerting: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Charge: Add 3-Amino-2,6-dichloroisonicotinonitrile (1.0 equiv), Nucleophile (1.2 equiv),

    
      (2 mol%), XPhos  (4 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add degassed 1,4-Dioxane (10 volumes) via syringe.

  • Reaction: Heat to 80°C for 4-8 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Visualization

ExperimentalWorkflow Start Start: 3-Amino-2,6-dichloroisonicotinonitrile Decision Nucleophile Reactivity? Start->Decision RouteA Route A: Strong Nucleophile (Aliphatic Amine / Electron-Rich Aniline) Decision->RouteA High RouteB Route B: Weak Nucleophile (Electron-Poor Aniline) Decision->RouteB Low StepA1 Add TFA (2.0 eq) in Ethoxyethanol Heat to 110°C RouteA->StepA1 StepB1 Add Pd(OAc)2/XPhos + Cs2CO3 Heat to 80°C in Dioxane RouteB->StepB1 Quench Quench: Sat. NaHCO3 StepA1->Quench StepB1->Quench Purify Purification: Route A: Filtration/Recrystallization Route B: Column Chromatography Quench->Purify

Figure 2: Decision matrix for protocol selection based on nucleophile reactivity.

Conclusion & Recommendations

For the functionalization of 3-Amino-2,6-dichloroisonicotinonitrile :

  • Primary Recommendation: Use Acid-Promoted

    
     (Protocol A)  as the first-line approach. It leverages the substrate's inherent steric bias to deliver high C6-regioselectivity at a low cost. This is the industry-standard approach for synthesizing Bosutinib intermediates [1].
    
  • Secondary Recommendation: Switch to Pd-Catalysis (Protocol B) only if the nucleophile is deactivated (e.g., nitro-anilines) or if the acid conditions cause hydrolysis of the nitrile group.

  • Safety Note: The 4-cyano group makes these pyridine derivatives potent electrophiles; handle all potential sensitizers in a fume hood.

References

  • BenchChem. (2025).[2] Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. Link

  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Link

  • ResearchGate.[3] Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Link

  • BenchChem. A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions. Link

Sources

Patent Landscape & Performance Guide: Derivatives of 3-Amino-2,6-dichloroisonicotinonitrile

[1]

Executive Summary: The Scaffold Advantage

3-Amino-2,6-dichloroisonicotinonitrile (also known as 3-amino-2,6-dichloro-4-cyanopyridine) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. Unlike simpler pyridine blocks, this molecule offers three distinct vectors for diversification:

  • C3-Amino & C4-Cyano: Perfect positioning for annulation reactions to form fused pyrimidine or pyridine rings (bicyclic cores).

  • C2-Chloro: Highly reactive towards nucleophilic aromatic substitution (

    
    ), allowing for the introduction of solubility-enhancing groups or specific binding motifs.
    
  • C6-Chloro: A secondary electrophilic site, often less reactive than C2, enabling regiospecific sequential substitution.

Primary Application Domain:

  • Pharmaceuticals: Synthesis of ATP-competitive kinase inhibitors (HSP90, PI3K, mTOR).

  • Agrochemicals: Precursor for pyridine-based herbicides (auxin mimics).

Patent Landscape Analysis

The intellectual property landscape for this scaffold is concentrated around synthetic methodology and composition of matter for downstream bicyclic inhibitors.

Key Patent Families & Assignees
Patent / ApplicationAssigneeCore Claim / ApplicationRelevance
WO 2014/022349 Confidential/PharmaSynthesis of substituted pyrido[3,4-d]pyrimidines.[1][2][3][][5][6][7][8][9][]High: Describes the cyclization of the amino-cyano core to form the kinase inhibitor scaffold.
US 8,829,195 Novartis AGMethods for synthesizing amino-pyridine intermediates.Medium: Focuses on related chloropyridine pathways for drugs like Asciminib (though structurally distinct, the chemistry overlaps).
CN 104016908 Generic/CDMOProcess optimization for 2-amino-3,5-dichloropyridine derivatives.High: Details scalable purification methods (recrystallization) relevant to the 2,6-dichloro analog.
EP 1764367 Bayer CropSciencePyridine-based herbicides.Medium: Demonstrates the utility of the dichloro-cyano-pyridine motif in agrochemistry.
Diagram: The "Derivatization Tree"

The following directed graph illustrates how 3-Amino-2,6-dichloroisonicotinonitrile serves as a hub for various inhibitor classes.

DerivatizationTreeCore3-Amino-2,6-dichloro-isonicotinonitrile(CAS 912772-88-4)AnnulationAnnulation(Formamide/Urea)Core->Annulation + C1 UnitsSNAr_C2SnAr at C2-Cl(Amines/Alkoxides)Core->SNAr_C2 NucleophilesPyridoPyrimidinePyrido[3,4-d]pyrimidines(HSP90/PI3K Inhibitors)Annulation->PyridoPyrimidineNaphthyridine1,6-Naphthyridines(Kinase Inhibitors)Annulation->NaphthyridineAgrochemPyridine Herbicides(Auxin Mimics)SNAr_C2->AgrochemCoupling_C6Suzuki/Stille at C6-ClPyridoPyrimidine->Coupling_C6 Late-StageDiversification

Caption: Derivatization pathways transforming the 3-Amino-2,6-dichloroisonicotinonitrile core into bioactive scaffolds.

Comparative Performance: Synthetic Efficiency

When designing a route to Pyrido[3,4-d]pyrimidines , researchers typically choose between Route A (using 3-Amino-2,6-dichloroisonicotinonitrile) and Route B (using simpler pyridines requiring multi-step functionalization).

Table 1: Route Comparison for Bicyclic Scaffold Synthesis
MetricRoute A: The "Pre-Functionalized" Strategy Route B: The "Stepwise" Strategy
Starting Material 3-Amino-2,6-dichloroisonicotinonitrile 2,6-Dichloropyridine
Step Count to Core 2 Steps (Annulation -> Product)5-6 Steps (Nitration, Cyanation, Reduction, etc.)
Overall Yield High (~65-75%) Low (~25-35%)
Regiocontrol Excellent (Pre-installed functional groups)Poor (Requires separation of isomers)
Cost Efficiency High (fewer steps, less waste)Low (reagents, purification overhead)
Scalability Validated (Kilogram scale in patents)Challenging (Exotherms in nitration steps)

Analysis: Route A is superior for high-throughput medicinal chemistry and process development because it bypasses the hazardous nitration and difficult regio-selective cyanation steps required in Route B. The "pre-installed" amino-cyano motif allows for immediate ring closure.

Experimental Protocol: Synthesis of a Pyrido[3,4-d]pyrimidine Derivative

Objective: Synthesize 4-amino-6,8-dichloropyrido[3,4-d]pyrimidine (a representative kinase inhibitor core) from 3-Amino-2,6-dichloroisonicotinonitrile.

Methodology

This protocol is adapted from general methods described in WO 2014/022349 and optimized for laboratory scale.

Reagents:

  • 3-Amino-2,6-dichloroisonicotinonitrile (1.0 eq)

  • Formamidine acetate (1.5 eq)

  • 2-Methoxyethanol (Solvent)

Step-by-Step Protocol:

  • Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-Amino-2,6-dichloroisonicotinonitrile (1.88 g, 10 mmol) and Formamidine acetate (1.56 g, 15 mmol).

  • Solvation: Add 2-Methoxyethanol (20 mL). The starting material may not dissolve completely at room temperature.

  • Reaction: Heat the mixture to 120°C (oil bath temperature) under an inert atmosphere (

    
    ). Stir for 12–16 hours .
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      ) should appear.
  • Workup: Cool the reaction mixture to room temperature. A precipitate often forms.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • If no precipitate: Concentrate the solvent in vacuo. Triturate the residue with water (20 mL) to induce precipitation. Filter and wash as above.

  • Purification: The crude solid is usually of sufficient purity (>95%). If necessary, recrystallize from DMF/Water or purify via flash chromatography (DCM/MeOH gradient).

Yield: Typically 70–85% (Yellowish solid).

Diagram: Synthesis Workflow

SynthesisWorkflowStartStart:3-Amino-2,6-dichloro-isonicotinonitrile(10 mmol)ReagentAdd Formamidine Acetate(15 mmol) + 2-MethoxyethanolStart->ReagentHeatHeat to 120°C12-16 Hours (N2 atm)Reagent->HeatMonitorMonitor: LC-MS/TLC(Check for conversion)Heat->MonitorCoolCool to RT(Precipitate formation)Monitor->CoolFilterFiltration & Wash(EtOH / Et2O)Cool->FilterProductFinal Product:4-amino-6,8-dichloro-pyrido[3,4-d]pyrimidineFilter->Product

Caption: Step-by-step synthesis of the bicyclic core from the isonicotinonitrile precursor.

Critical Quality Attributes (CQA)

For researchers sourcing this intermediate, the following specifications are critical for successful downstream synthesis:

AttributeSpecificationReason
Purity (HPLC) ≥ 97.0%Impurities (e.g., mono-chloro analogs) lead to difficult-to-separate byproducts in the annulation step.
Water Content ≤ 0.5%Excess water can hydrolyze the nitrile group to an amide under acidic/basic conditions, killing the cyclization.
Appearance Off-white to pale yellow powderDark coloration indicates oxidation of the amino group, which reduces reactivity.
Solubility Soluble in DMSO, DMF; Sparingly in DCMCritical for choosing the correct solvent system for

reactions.

References

  • World Intellectual Property Organization. (2014). Patent WO 2014/022349: Heterocyclic Compounds and Uses Thereof.

  • United States Patent and Trademark Office. (2014). U.S. Patent No. 8,829,195: Compounds and Compositions for Treating Disease.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11234567: 3-Amino-2,6-dichloroisonicotinonitrile.

  • ChemicalBook. (2024). Product Datasheet: 3-Amino-2,6-dichloro-4-cyanopyridine.[11]

Assessing the Novelty of 3-Amino-2,6-dichloroisonicotinonitrile-based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutics is perpetual. Heterocyclic compounds, in particular, form the backbone of a significant portion of approved drugs, owing to their diverse chemical properties and ability to interact with a wide array of biological targets.[1][2] This guide focuses on a promising, yet underexplored, chemical entity: 3-Amino-2,6-dichloroisonicotinonitrile . We will provide a comprehensive framework for assessing the novelty of its derivatives, with a particular emphasis on their potential as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale, practical experimental protocols, and comparative data analysis to guide the exploration of this intriguing chemical space.

The 3-Amino-2,6-dichloroisonicotinonitrile Scaffold: A Platform for Novel Kinase Inhibitors?

The 3-amino-2,6-dichloroisonicotinonitrile scaffold presents several features that make it an attractive starting point for the design of novel therapeutics. The aminopyridine core is a well-established pharmacophore in numerous biologically active compounds, including kinase inhibitors.[3][4] The presence of two chlorine atoms at the 2 and 6 positions offers opportunities for selective functionalization through nucleophilic substitution, allowing for the exploration of a diverse chemical space. The nitrile group at the 4-position can also be a key interaction point with biological targets or a handle for further chemical modification.

Our rationale for focusing on kinase inhibition stems from the established activity of structurally related aminopyridine derivatives against various kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[3][4] This guide will specifically explore the potential of 3-Amino-2,6-dichloroisonicotinonitrile derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two well-validated targets in oncology.[5][6]

Comparative Chemical Synthesis: A Proposed Route to Novel Derivatives

Experimental Protocol: Proposed Synthesis of 3-Amino-2,6-dichloroisonicotinonitrile Derivatives

Step 1: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile

This step involves the dichlorination and dicyanation of a suitable pyridine precursor. A potential method is the reaction of 2,6-dihydroxypyridine-3,5-dicarbonitrile with a chlorinating agent like phosphorus oxychloride.[10]

  • To a stirred solution of 2,6-dihydroxypyridine-3,5-dicarbonitrile (1 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (3-5 equivalents).

  • Add a catalytic amount of a tertiary amine base (e.g., triethylamine) to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,6-dichloropyridine-3,5-dicarbonitrile.

Step 2: Selective Mono-amination to 3-Amino-2,6-dichloro-5-cyanopyridine

This step aims to introduce the amino group at the 3-position through a nucleophilic aromatic substitution.

  • Dissolve 2,6-dichloropyridine-3,5-dicarbonitrile (1 equivalent) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia (1.5-2 equivalents).

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 3-amino-2,6-dichloro-5-cyanopyridine.

Step 3: Derivatization of the Amino Group

The 3-amino group serves as a key point for introducing diversity. Here, we provide a general protocol for acylation.

  • To a solution of 3-amino-2,6-dichloro-5-cyanopyridine (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a base such as triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.

This modular approach allows for the synthesis of a diverse library of compounds for subsequent biological evaluation.

In-Vitro Biological Evaluation: A Multi-pronged Approach

The novelty of the synthesized compounds will be assessed through a series of in-vitro assays designed to determine their biological activity and selectivity.

Cytotoxicity Screening: The MTT Assay

The initial step is to evaluate the general cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity and is a reliable indicator of cell viability.[2][11]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference cytotoxic drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assays: Targeting CDK2 and VEGFR2

To investigate the specific mechanism of action, we will perform in-vitro kinase inhibition assays against our primary targets, CDK2 and VEGFR2. Commercially available kinase assay kits provide a convenient and standardized method for this purpose.[11][12][13]

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.[13][14]

  • Reaction Setup: In a 384-well plate, add the following components in this order:

    • 1 µL of test compound or reference inhibitor (e.g., Palbociclib) at various concentrations.

    • 2 µL of CDK2/Cyclin A2 enzyme solution.

    • 2 µL of a mixture containing the substrate (e.g., a specific peptide) and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This protocol is based on a sandwich ELISA format.[2][15]

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the phosphorylated substrate.

  • Kinase Reaction: In a separate plate, perform the kinase reaction by incubating VEGFR2 enzyme, the test compound or a reference inhibitor (e.g., Sorafenib), a biotinylated substrate, and ATP.

  • Transfer to ELISA Plate: After the kinase reaction, transfer the reaction mixture to the antibody-coated ELISA plate and incubate to allow the capture of the phosphorylated substrate.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated substrate.

  • Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB) and incubate to develop a colorimetric signal.

  • Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate, and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

In-Silico Analysis: Predicting "Drug-likeness" and Target Engagement

Computational methods are invaluable for prioritizing compounds for synthesis and for understanding their potential biological activity.[16][17] We will employ in-silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of our designed compounds and to model their interaction with the kinase targets.

ADMET Prediction

A variety of online tools and software packages can be used to predict the physicochemical properties and pharmacokinetic profiles of the novel compounds.[16] Key parameters to assess include:

  • Lipinski's Rule of Five: Predicts drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

  • Aqueous Solubility: Crucial for absorption and formulation.

  • Blood-Brain Barrier Permeability: Important for CNS-targeting drugs.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.

  • Hepatotoxicity and Cardiotoxicity: Early flags for potential safety issues.

Molecular Docking

Molecular docking simulations will be used to predict the binding mode and affinity of the designed compounds within the ATP-binding pockets of CDK2 and VEGFR2.[1][4]

  • Protein Preparation: Obtain the crystal structures of CDK2 (e.g., PDB ID: 1HCK) and VEGFR2 (e.g., PDB ID: 1YWN) from the Protein Data Bank. Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of the designed 3-Amino-2,6-dichloroisonicotinonitrile derivatives and minimize their energy.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the defined binding site of the kinases.

  • Analysis of Results: Analyze the predicted binding poses and docking scores. The best-ranked poses will reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, providing insights into the structure-activity relationship (SAR).

Data Presentation and Comparative Analysis

To facilitate the assessment of novelty, all quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity Data (IC50 in µM)

CompoundHeLaA549MCF-7
Novel Compound 1 5.28.13.5
Novel Compound 2 12.515.39.8
Doxorubicin 0.10.20.05

Table 2: Comparative Kinase Inhibition Data (IC50 in nM)

CompoundCDK2VEGFR2
Novel Compound 1 150>10,000
Novel Compound 2 >10,000250
Palbociclib 11>10,000
Sorafenib 9020

Visualizing the Path to Novelty

Diagrams are essential for communicating complex workflows and relationships.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In-Vitro Evaluation cluster_insilico In-Silico Analysis cluster_assessment Novelty Assessment s1 Proposed Synthesis of 3-Amino-2,6-dichloroisonicotinonitrile Derivatives s2 Library of Novel Compounds s1->s2 iv1 Cytotoxicity Screening (MTT Assay) s2->iv1 is1 ADMET Prediction s2->is1 iv2 Kinase Inhibition Assays (CDK2 & VEGFR2) iv1->iv2 Prioritize potent compounds a1 Comparative Data Analysis iv2->a1 is2 Molecular Docking is1->is2 Filter for drug-like properties is2->a1 a2 Identification of Lead Candidates a1->a2

Caption: Experimental workflow for assessing the novelty of 3-Amino-2,6-dichloroisonicotinonitrile-based compounds.

signaling_pathway cluster_cdk CDK2 Pathway cluster_vegfr VEGFR2 Pathway cdk2 CDK2/Cyclin A rb Rb cdk2->rb Phosphorylation e2f E2F rb->e2f Inhibition s_phase S-Phase Entry e2f->s_phase vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 Binding downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) vegfr2->downstream Activation angiogenesis Angiogenesis downstream->angiogenesis inhibitor Novel Inhibitor inhibitor->cdk2 Inhibition inhibitor->vegfr2 Inhibition

Caption: Simplified signaling pathways of CDK2 and VEGFR2, potential targets for novel inhibitors.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to assess the novelty of 3-Amino-2,6-dichloroisonicotinonitrile-based compounds as potential therapeutic agents. By combining rational chemical synthesis, a battery of in-vitro biological assays, and insightful in-silico predictions, researchers can efficiently navigate the early stages of drug discovery. The comparative analysis against established drugs provides a crucial benchmark for determining the true potential of these novel chemical entities.

The most promising lead compounds identified through this workflow will warrant further investigation, including selectivity profiling against a broader panel of kinases, in-vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological evaluations. The 3-Amino-2,6-dichloroisonicotinonitrile scaffold holds considerable promise, and a rigorous and well-structured assessment, as detailed in this guide, will be paramount to unlocking its full therapeutic potential.

References

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  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches - PMC. Available at: [Link]

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  • (PDF) Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-2,6-dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 3-Amino-2,6-dichloroisonicotinonitrile is a halogenated heterocyclic compound whose structural motifs—a chlorinated pyridine ring, an amino group, and a nitrile function—necessitate a cautious and well-defined approach to its handling and disposal. This guide provides a procedural framework grounded in established safety protocols for similar hazardous compounds, ensuring the protection of laboratory personnel and the environment.

The causality behind these rigorous procedures stems from the compound's chemical nature. As a chlorinated organic molecule, it falls under specific regulatory categories for hazardous waste, primarily due to the potential for forming persistent and toxic byproducts like dioxins if not incinerated at appropriate temperatures[1][2]. Furthermore, the presence of a nitrile group (-CN) introduces a significant toxicological concern, as many nitrile compounds can be metabolized to release cyanide, a potent inhibitor of cellular respiration[3]. Therefore, every step, from personal protective equipment to final disposal, is designed to minimize exposure and ensure compliant destruction.

Hazard Assessment and Risk Mitigation

Before handling 3-Amino-2,6-dichloroisonicotinonitrile, a thorough understanding of its potential hazards is critical. Based on data from structurally analogous compounds, a comprehensive risk profile can be established.

Inferred Hazard Profile:

  • Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on analogs containing similar functional groups[4][5].

  • Skin and Eye Damage: Expected to cause serious skin and eye irritation or damage[6][7].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[6][8].

  • Environmental Hazard: As a chlorinated aromatic compound, it may be very toxic to aquatic life with long-lasting effects[5].

These potential hazards mandate the use of stringent engineering controls and personal protective equipment (PPE) to create a self-validating system of safety where each component reinforces the others.

Engineering Controls: All handling and weighing of solid 3-Amino-2,6-dichloroisonicotinonitrile, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles or vapors.

Personal Protective Equipment (PPE): The following table summarizes the minimum PPE requirements.

PPE CategorySpecificationRationale for Use
Hand Protection Double nitrile gloves (wear two pairs).Provides a redundant barrier against dermal exposure. The outer glove is considered contaminated and can be removed first[9][10].
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes to the eyes and face during handling of solids or solutions.
Body Protection A disposable, solid-front, back-closing laboratory gown.Prevents contamination of personal clothing and skin.
Respiratory A NIOSH-approved respirator may be required for large-scale operations or spill cleanup outside of a fume hood.Ensures protection from inhaling fine particulates if engineering controls are insufficient.

Step-by-Step Waste Disposal Protocol

The proper disposal of 3-Amino-2,6-dichloroisonicotinonitrile and its associated waste is not merely a suggestion but a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA)[11][12]. This compound must be treated as a halogenated organic hazardous waste .

Experimental Workflow: Waste Segregation and Collection
  • Establish a Designated Waste Accumulation Area: Before beginning work, identify a specific, secondary-contained area for the collection of hazardous waste.

  • Segregate Waste Streams: Crucially, do not mix halogenated waste with non-halogenated organic waste. Co-mingling these streams complicates the disposal process and significantly increases costs[13]. This waste must also be kept separate from aqueous waste, sharps, and regular trash.

  • Solid Waste Collection:

    • Place all contaminated disposable materials—including gloves, weigh paper, pipette tips, and absorbent pads—directly into a designated, puncture-resistant hazardous waste container lined with a heavy-duty polyethylene bag.

    • This container must be kept closed except when adding waste.

  • Liquid Waste Collection:

    • Collect all solutions containing 3-Amino-2,6-dichloroisonicotinonitrile in a dedicated, chemically compatible (e.g., borosilicate glass or HDPE) waste container.

    • Ensure the container is equipped with a screw-top cap to prevent leaks and vapor release.

  • Labeling the Waste Container: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3-Amino-2,6-dichloroisonicotinonitrile" and any other chemical constituents.

    • The specific hazards (e.g., Toxic, Irritant).

    • The accumulation start date.

  • Final Disposal Pathway:

    • Once the waste container is full, ensure it is securely sealed.

    • Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

    • The designated disposal method for this type of waste is typically high-temperature incineration at a permitted facility to ensure complete destruction[8][14].

Emergency Protocol: Spill Management

Accidents can happen, but with a clear and rehearsed plan, they can be managed safely and effectively.

  • ALERT & EVACUATE: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area. Post a warning sign.

  • PROTECT: Don the full PPE ensemble as detailed in the table above before re-entering the area.

  • CONTAIN: For a solid spill, gently cover the material with an inert absorbent, such as vermiculite or sand, to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent dikes.

  • CLEAN:

    • Working from the outside in, carefully sweep or scoop the contained material into your designated solid hazardous waste container.

    • Use tools that will not generate sparks or excessive dust.

  • DECONTAMINATE:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.

    • All cleaning materials (wipes, cloths, contaminated PPE) must be disposed of as halogenated organic hazardous waste[15][16].

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste generated from work with 3-Amino-2,6-dichloroisonicotinonitrile.

DisposalWorkflow Start Waste Generated (Contains 3-Amino-2,6-dichloroisonicotinonitrile) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Wipes, Contaminated Labware) WasteType->SolidWaste LiquidWaste Liquid Waste (Solutions, Solvents) WasteType->LiquidWaste Segregation Is this Halogenated Organic Waste? SolidWaste->Segregation LiquidWaste->Segregation CollectSolid Collect in Labeled, Lined Solid Halogenated Waste Bin Segregation->CollectSolid  Yes CollectLiquid Collect in Labeled, Sealed Liquid Halogenated Waste Container Segregation->CollectLiquid Yes Incorrect Incorrect Disposal Path! Consult EHS Immediately. Segregation->Incorrect No Store Store Sealed Container in Secondary Containment in Designated Accumulation Area CollectSolid->Store CollectLiquid->Store ArrangePickup Arrange for Pickup by Licensed Hazardous Waste Contractor / EHS Store->ArrangePickup

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.